Product packaging for N-Propylquinoxalin-2-amine(Cat. No.:CAS No. 46316-10-3)

N-Propylquinoxalin-2-amine

Cat. No.: B15070368
CAS No.: 46316-10-3
M. Wt: 187.24 g/mol
InChI Key: AMSQNWPGUFQLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Propylquinoxalin-2-amine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3 B15070368 N-Propylquinoxalin-2-amine CAS No. 46316-10-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

46316-10-3

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-propylquinoxalin-2-amine

InChI

InChI=1S/C11H13N3/c1-2-7-12-11-8-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7H2,1H3,(H,12,14)

InChI Key

AMSQNWPGUFQLPF-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

Foundational & Exploratory

Synthesis of N-Propylquinoxalin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to N-Propylquinoxalin-2-amine, a key intermediate in various research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details experimental protocols, presents comparative data, and visualizes the reaction pathways.

Introduction

This compound belongs to the quinoxaline family, a class of heterocyclic compounds with a wide range of biological activities. The synthesis of specifically substituted quinoxalines is a critical step in the development of new therapeutic agents. This guide will focus on two of the most effective and widely used methods for the synthesis of this compound: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Synthetic Pathways

The synthesis of this compound can be approached through two primary, high-yielding methods. The choice between these methods may depend on the availability of starting materials, desired reaction conditions, and scalability.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in aromatic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1] In the context of this compound synthesis, this typically involves the reaction of a 2-haloquinoxaline with n-propylamine. The electron-withdrawing nature of the quinoxaline ring system facilitates the attack of the amine at the 2-position.

A general workflow for this process is outlined below:

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Combine 2-Chloroquinoxaline and n-Propylamine Start->Reactants Solvent Add Solvent (e.g., Ethanol) Reactants->Solvent Base Add Base (e.g., Triethylamine) Solvent->Base Heat Heat to Reflux Base->Heat Monitor Monitor Reaction (TLC) Heat->Monitor Cool Cool to RT Monitor->Cool Evaporate Evaporate Solvent Cool->Evaporate Extract Partition between Water and EtOAc Evaporate->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify End This compound Purify->End Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Complex1 L | Pd(II)-Ar | X OxAdd->Complex1 AmineCoord Amine Coordination Complex1->AmineCoord R-NH2 Complex2 L | Pd(II)-Ar | NH2R AmineCoord->Complex2 Deprotonation Deprotonation (Base) Complex2->Deprotonation Complex3 L | Pd(II)-Ar | NHR Deprotonation->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-NHR RedElim->Product

References

An In-depth Technical Guide on the Potential Mechanism of Action of N-Propylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the specific mechanism of action of N-Propylquinoxalin-2-amine is not extensively available in the public domain. This guide, therefore, provides an in-depth overview of the known biological activities and investigated mechanisms of the broader class of quinoxaline derivatives. This information is intended to offer a foundational understanding for researchers, scientists, and drug development professionals, and to suggest potential avenues for the investigation of this compound.

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2][3] These activities range from antimicrobial and antiviral to anticancer and neuroprotective effects.[1][4][5][6] The functionalization of the quinoxaline ring system allows for the modulation of its biological targets.[1][3]

Potential Biological Targets and Mechanisms of Action of Quinoxaline Derivatives

Research into various substituted quinoxaline compounds has revealed several potential mechanisms of action, which could serve as a starting point for investigating this compound. These are summarized in the table below.

Quinoxaline Derivative ClassBiological ActivityPotential Mechanism of Action
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamidesAntiproliferativeInhibition of Histone Deacetylase 6 (HDAC6)
General Quinoxaline DerivativesAntagonism of Excitatory Amino Acid ReceptorsCompetitive inhibition of kainate and AMPA receptors; allosteric inhibition of NMDA receptors at the glycine site.[7]
2,3-di(furan-2-yl)-quinoxaline derivativeAnti-SARS CoronavirusInhibition of human Cyclophilin A (CypA), which has a high binding affinity to the SARS-CoV nucleocapsid protein.[8]
Novel Quinoxaline DerivativesAnticancer and Anti-inflammatoryDual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[9]
6-Aminoquinoxaline DerivativesNeuroprotectionActivation of endoplasmic reticulum ryanodine receptor channels.[5][6]
Aminoisoquinolinone Derivatives (Structurally Related)Anti-tumor and Anti-inflammatoryInhibition of PI3Kα and PI3Kγ.[10]
Experimental Protocols for Elucidating Mechanism of Action

To determine the specific mechanism of action of this compound, a systematic experimental approach is required. The following are generalized methodologies that could be employed:

1. Target Identification and Validation:

  • Affinity Chromatography: Immobilized this compound is used to capture its binding partners from cell lysates. The bound proteins are then identified using mass spectrometry.

  • Computational Docking: In silico studies can predict the binding of this compound to the crystal structures of known biological targets of other quinoxaline derivatives (e.g., HDAC6, EGFR, AMPA/NMDA receptors).

2. In Vitro Assays:

  • Enzyme Inhibition Assays: If a target enzyme is identified (e.g., a kinase or deacetylase), the inhibitory activity of this compound can be quantified by measuring the enzyme's activity in the presence of varying concentrations of the compound. This allows for the determination of IC50 values.

  • Receptor Binding Assays: Radioligand binding assays can be used to determine the affinity (Ki) of this compound for specific receptors.

  • Cell-Based Functional Assays: The effect of the compound on cellular processes such as proliferation, apoptosis, or specific signaling pathways can be measured. For example, a cell proliferation assay (e.g., MTT or BrdU) can be used to assess its anticancer potential.

3. Signaling Pathway Analysis:

  • Western Blotting: This technique can be used to measure the changes in the phosphorylation state or expression levels of key proteins in a suspected signaling pathway after treatment with this compound.

  • Reporter Gene Assays: Cells can be transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a specific transcription factor. The activity of the signaling pathway can then be inferred by measuring the reporter gene expression.

Visualizations

Hypothetical Signaling Pathway Modulation by a Quinoxaline Derivative

The following diagram illustrates a hypothetical mechanism by which a quinoxaline derivative could exert anticancer effects through the inhibition of a receptor tyrosine kinase (RTK) and a downstream signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Quinoxaline This compound (Hypothetical Inhibitor) Quinoxaline->RTK Inhibits Ligand Growth Factor Ligand->RTK Binds

Caption: Hypothetical inhibition of an RTK signaling pathway.

General Experimental Workflow for Mechanism of Action Studies

This diagram outlines a logical workflow for investigating the mechanism of action of a novel compound like this compound.

start Start: this compound phenotypic_screening Phenotypic Screening (e.g., Antiproliferative, Antimicrobial) start->phenotypic_screening target_id Target Identification (Affinity Chromatography, In Silico Docking) phenotypic_screening->target_id target_validation Target Validation (Binding Assays, Knockdown/Overexpression) target_id->target_validation in_vitro In Vitro Functional Assays (Enzyme Inhibition, Receptor Activity) target_validation->in_vitro cell_based Cell-Based Pathway Analysis (Western Blot, Reporter Assays) in_vitro->cell_based in_vivo In Vivo Model Testing (Animal Models of Disease) cell_based->in_vivo end Elucidation of Mechanism of Action in_vivo->end

Caption: Experimental workflow for mechanism of action elucidation.

References

Spectroscopic and Structural Elucidation of N-Propylquinoxalin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of N-Propylquinoxalin-2-amine. Due to the absence of publicly available experimental data for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural analogues and general principles of spectroscopy. Furthermore, it details generalized experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of organic spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.0 - 8.2Singlet (s)-
H-5, H-8~7.8 - 8.0Multiplet (m)-
H-6, H-7~7.5 - 7.7Multiplet (m)-
N-H~5.0 - 6.0Broad Singlet (br s)-
N-CH₂~3.4 - 3.6Triplet (t)~7
CH₂~1.6 - 1.8Sextet~7
CH₃~0.9 - 1.1Triplet (t)~7

Note: The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration. It may exchange with D₂O, causing the signal to disappear, which can be a useful diagnostic tool.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-2~155 - 160
C-3~135 - 140
C-4a, C-8a~140 - 145
C-5, C-8~128 - 130
C-6, C-7~125 - 127
N-CH₂~45 - 50
CH₂~22 - 25
CH₃~10 - 15

Note: Carbons directly attached to nitrogen atoms are deshielded and appear at a higher chemical shift.[1][3]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, Sharp
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium to Strong
C=N Stretch1610 - 1630Strong
Aromatic C=C Stretch1450 - 1600Medium
C-N Stretch1250 - 1350Medium to Strong
N-H Bend1550 - 1650Medium
Aromatic C-H Bend750 - 850Strong

Note: As a secondary amine, this compound is expected to show a single N-H stretching band.[1][2][4]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (mass-to-charge ratio)Description
[M]⁺187Molecular Ion
[M-28]⁺159Loss of ethylene (C₂H₄) via alpha-cleavage
[M-29]⁺158Loss of an ethyl radical (•C₂H₅)
[M-42]⁺145Loss of propene (C₃H₆)

Note: The molecular weight of this compound is 187.24 g/mol . Alpha-cleavage is a common fragmentation pathway for amines, where the bond beta to the nitrogen atom is broken.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy : Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition : The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction : For a solid sample, direct insertion or a solids probe can be used. The sample is heated to induce vaporization into the ion source.

  • Ionization : Electron Impact (EI) is a common ionization method for small organic molecules. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a novel chemical compound using spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration and Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

N-Propylquinoxalin-2-amine: An In-depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylquinoxalin-2-amine is a heterocyclic amine belonging to the quinoxaline class of compounds. The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of an N-propylamino substituent at the 2-position of the quinoxaline ring is expected to modulate its physicochemical properties, influencing its solubility, stability, and ultimately its biopharmaceutical profile.

This technical guide offers a detailed exploration of the anticipated solubility and stability characteristics of this compound. It provides a theoretical framework for understanding its behavior in various environments and outlines comprehensive experimental protocols for its empirical evaluation.

Physicochemical Properties of the Quinoxaline Core

The parent quinoxaline is a colorless solid with a melting point of 29-32°C and is soluble in water.[1][2] It is a weak base with a pKa of 0.56.[1] The pyrazine ring within the quinoxaline structure is generally resistant to oxidative attack, though alkyl substituents on the ring can be oxidized to carboxylic acids under strong conditions.[3] The quinoxaline ring system can be susceptible to tautomerization in its reduced form under alkaline conditions, a factor that can influence its stability.[4]

Expected Solubility Profile of this compound

The solubility of this compound will be influenced by both the quinoxaline core and the N-propylamino side chain.

3.1 Impact of the N-Propyl Group

3.2 pH-Dependent Solubility

As an amine, this compound is expected to exhibit pH-dependent solubility. In acidic conditions, the amino group will be protonated, forming a more soluble salt. Conversely, in neutral to basic conditions, the compound will exist predominantly in its less soluble free base form. This behavior is typical for weakly basic compounds.[6]

3.3 Solubility in Organic Solvents

Table 1: Predicted Solubility Trends for this compound

Solvent SystemExpected SolubilityRationale
Aqueous Buffer (pH 2.0)HigherProtonation of the amine group leads to the formation of a more soluble salt.[6]
Aqueous Buffer (pH 7.4)LowerThe compound exists primarily as the less soluble free base.[6]
Methanol, EthanolHighAmines are typically soluble in polar protic solvents.[5]
DichloromethaneHighGood solubility is expected in this common organic solvent.
n-OctanolHighThe N-propyl group contributes to some lipophilicity.

Stability Profile and Potential Degradation Pathways

The stability of this compound will be influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8]

4.1 Hydrolytic Stability

The quinoxaline ring is generally stable to hydrolysis. The amide-like character of the C-N bond at the 2-position might be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of 2-hydroxyquinoxaline and propylamine.

4.2 Oxidative Stability

Amines are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, and other degradation products.[7] The quinoxaline ring itself is relatively resistant to oxidation, but the exocyclic amine group could be a site of oxidative degradation.[3]

4.3 Photostability

Exposure to light, particularly UV radiation, can induce degradation of organic molecules. Photostability testing is a crucial component of forced degradation studies to determine if the compound requires protection from light.

4.4 Thermal Stability

The thermal stability of this compound should be assessed to understand its sensitivity to heat during manufacturing and storage.

Table 2: Potential Degradation Pathways and Products of this compound

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acid/Base HydrolysisCleavage of the C-N bond2-Hydroxyquinoxaline, Propylamine
OxidationOxidation of the amine groupThis compound N-oxide
PhotolysisPhotolytic decompositionVarious photoproducts
Thermal StressThermally induced decompositionVarious decomposition products

Experimental Protocols

Detailed experimental protocols are necessary to empirically determine the solubility and stability of this compound.

5.1 Solubility Determination

The shake-flask method is a standard approach for determining equilibrium solubility.[9]

5.1.1 Experimental Protocol for Shake-Flask Solubility

  • Preparation of Solutions: Prepare buffer solutions at various pH values (e.g., pH 2.0, 7.4) and select a range of organic solvents.

  • Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each flask and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

  • Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

5.2 Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and demonstrate the specificity of stability-indicating analytical methods.[8][11]

5.2.1 General Protocol for Forced Degradation

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a defined period.

    • Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or with gentle heating.

    • Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose a solid sample and a solution sample to a light source according to ICH Q1B guidelines.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.[12][13]

Visualizations

6.1 Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (Solid) Thermal Thermal Stress (e.g., 80°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo Solution This compound (Solution) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Solution->Oxidation Solution->Thermal Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Results Identify Degradation Products & Assess Stability HPLC->Results

Caption: General workflow for forced degradation studies.

6.2 Plausible Degradation Pathway under Oxidative and Hydrolytic Stress

Degradation_Pathway Parent This compound Oxidative_Product This compound N-oxide Parent->Oxidative_Product Oxidative Stress (e.g., H2O2) Hydrolytic_Product1 2-Hydroxyquinoxaline Parent->Hydrolytic_Product1 Hydrolytic Stress (Acid/Base) Hydrolytic_Product2 Propylamine Parent->Hydrolytic_Product2 Hydrolytic Stress (Acid/Base)

Caption: Potential degradation pathways for this compound.

Conclusion

While specific experimental data for this compound is currently lacking, a comprehensive understanding of its likely solubility and stability profile can be inferred from the known chemistry of the quinoxaline heterocycle and N-alkylated amines. It is anticipated that this compound will exhibit pH-dependent aqueous solubility and good solubility in organic solvents. Its stability will be subject to degradation under hydrolytic, oxidative, photolytic, and thermal stress. The experimental protocols and theoretical framework provided in this guide offer a robust starting point for the empirical characterization of this compound, which is essential for its further development as a potential therapeutic agent.

References

Theoretical Exploration of N-Propylquinoxalin-2-amine: A Computational and Spectroscopic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, renowned for their diverse pharmacological activities.[1][2][3][4][5][6][7] This technical guide provides a comprehensive theoretical and spectroscopic overview of a representative member, N-Propylquinoxalin-2-amine. Utilizing Density Functional Theory (DFT) calculations, this paper presents detailed insights into the molecule's optimized geometry, electronic properties, and predicted spectroscopic signatures (IR, NMR, UV-Vis). Furthermore, a standardized experimental protocol for the synthesis and characterization of this class of compounds is detailed. The data herein serves as a foundational resource for researchers engaged in the design and development of novel quinoxaline-based therapeutic agents.

Introduction

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6][7] The biological efficacy of these derivatives is intrinsically linked to their three-dimensional structure and electronic landscape. Theoretical studies, particularly those employing DFT, have become indispensable tools for elucidating these properties, offering a rational basis for structural modifications to enhance therapeutic potential.[8][9][10][11] This whitepaper focuses on this compound, a model compound for understanding the impact of alkylamino substitution on the quinoxaline core.

Computational Methodology

The theoretical calculations presented in this guide were performed using Gaussian 09 software. The molecular geometry of this compound was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable description of the electronic structure and properties of organic molecules.[9][10] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain theoretical vibrational spectra. NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Time-dependent DFT (TD-DFT) was employed to predict the electronic absorption spectra.

Predicted Molecular Geometry

The optimized geometry of this compound reveals a largely planar quinoxaline ring system with the propylamino substituent extending from the 2-position. Key geometric parameters are summarized in the tables below.

Table 1: Selected Bond Lengths of this compound
BondLength (Å)
N1=C21.315
C2-N(amine)1.378
C3=N41.312
C4a-C8a1.418
N(amine)-C(propyl)1.465
Table 2: Selected Bond Angles of this compound
AtomsAngle (°)
C9-N1-C2117.5
N1-C2-C3122.3
C2-C3-N4121.9
C2-N(amine)-C(propyl)123.8
Table 3: Selected Dihedral Angles of this compound
AtomsAngle (°)
C3-C2-N(amine)-C(propyl)178.5
N1-C2-N(amine)-C(propyl)-1.2

Electronic Properties

The electronic properties of this compound were investigated through analysis of its frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is -5.8 eV and the LUMO is -1.2 eV, resulting in a HOMO-LUMO gap of 4.6 eV. This energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 4: Frontier Molecular Orbital Energies
OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
Gap4.6

Predicted Spectroscopic Data

Theoretical spectroscopic data provides a valuable reference for the experimental characterization of this compound.

Table 5: Predicted Vibrational Frequencies
ModeFrequency (cm⁻¹)Description
ν(N-H) stretch3450Amine N-H stretching
ν(C-H) stretch (aromatic)3050-3100Aromatic C-H stretching
ν(C-H) stretch (aliphatic)2850-2960Propyl C-H stretching
ν(C=N) stretch1620Quinoxaline C=N stretching
ν(C=C) stretch (aromatic)1500-1600Aromatic C=C stretching
Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-158.2
C38.1135.4
C57.8129.5
C67.5128.9
C77.5129.1
C87.8127.8
N-H5.5-
Propyl-CH₂3.445.1
Propyl-CH₂1.722.8
Propyl-CH₃1.011.5
Table 7: Predicted Electronic Transitions (UV-Vis)
TransitionWavelength (nm)Oscillator Strength (f)
π -> π3500.25
n -> π4100.08

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] For this compound, a plausible synthetic route involves the reaction of 2-chloroquinoxaline with propylamine.

Materials:

  • 2-chloroquinoxaline

  • Propylamine

  • Ethanol (anhydrous)

  • Triethylamine

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloroquinoxaline (1.0 eq) in anhydrous ethanol, add propylamine (1.2 eq) and triethylamine (1.5 eq).

  • Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Caption: Molecular structure of this compound.

synthesis_workflow start Start Materials reactants 2-chloroquinoxaline Propylamine Triethylamine start->reactants reaction Reflux in Ethanol (6h) reactants->reaction workup Workup (Solvent removal, Extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product characterization Spectroscopic Analysis (NMR, MS) product->characterization

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed theoretical and spectroscopic characterization of this compound, a representative of a pharmacologically significant class of molecules. The presented data on molecular geometry, electronic properties, and predicted spectra, derived from DFT calculations, offer valuable insights for researchers. The included experimental protocol provides a practical framework for the synthesis and verification of this and similar quinoxaline derivatives. This comprehensive overview is intended to facilitate further research and development of novel quinoxaline-based compounds for therapeutic applications.

References

An In-depth Technical Guide to the Starting Materials and Precursors for N-Propylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Propylquinoxalin-2-amine, focusing on its primary starting materials and precursors. The document details the most direct synthetic route, including a detailed experimental protocol and a summary of relevant quantitative data. This guide is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the efficient synthesis of this and related quinoxaline derivatives.

Core Concepts: Synthetic Strategy

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This widely utilized method in heterocyclic chemistry involves the displacement of a leaving group on the quinoxaline ring by a nucleophile, in this case, n-propylamine. The primary precursor for this synthesis is 2-chloroquinoxaline, a readily available starting material.

Starting Materials and Precursors

The principal starting materials for the synthesis of this compound are:

  • 2-Chloroquinoxaline: This is the key precursor, providing the quinoxaline scaffold. It is a commercially available solid.

  • n-Propylamine: This primary amine acts as the nucleophile, introducing the N-propyl group onto the quinoxaline ring. It is a common and commercially available liquid.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is typically used to quench the HCl generated during the reaction and to facilitate the nucleophilic attack.

  • Solvent: A polar aprotic solvent, such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), is generally used to dissolve the reactants and facilitate the reaction.

Synthetic Pathway

The logical relationship for the synthesis of this compound is illustrated in the following diagram:

G cluster_start Starting Materials A 2-Chloroquinoxaline C This compound A->C Nucleophilic Aromatic Substitution B n-Propylamine B->C R Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Ethanol) R->C

Figure 1: Synthetic route to this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 2-chloroquinoxaline and n-propylamine. This protocol is adapted from general procedures for the synthesis of N-substituted 2-aminoquinoxalines.[1][2]

Materials:

  • 2-Chloroquinoxaline

  • n-Propylamine

  • Pyridine (or Triethylamine)

  • Ethanol (or DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloroquinoxaline (1.0 eq.) in ethanol (10 mL per gram of 2-chloroquinoxaline) is added n-propylamine (1.2 eq.) and pyridine (1.2 eq.).

  • The reaction mixture is heated to reflux (approximately 78 °C for ethanol) and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 5-6 hours), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford this compound.

Microwave-Assisted Synthesis:

Alternatively, the reaction can be carried out under microwave irradiation, which can significantly reduce the reaction time.[1]

  • In a microwave-safe vessel, combine 2-chloroquinoxaline (1.0 eq.), n-propylamine (1.2 eq.), and pyridine (1.2 eq.) in a minimal amount of a suitable solvent like ethanol.

  • The vessel is sealed and subjected to microwave irradiation at a temperature of 100-120 °C for 10-20 minutes.

  • After cooling, the product is isolated and purified as described in the conventional heating method.

Quantitative Data

AmineBaseSolventMethodTimeYield (%)Reference
Various substituted aminesPyridine-Conventional5-6 days-[1]
Various substituted aminesPyridine-Microwave10-20 minHigh[1]
p-MethoxybenzylamineTriethylamineEthanolReflux3 h93%[2][3]
Anhydrous ammonia-DMSOSteam bathOvernight-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G A Combine Reactants: 2-Chloroquinoxaline n-Propylamine Base Solvent B Reaction: Conventional Heating (Reflux) or Microwave Irradiation A->B C Workup: Solvent Removal Aqueous Extraction B->C D Purification: Column Chromatography C->D E Characterization: NMR, MS, etc. D->E F Pure this compound E->F

Figure 2: General experimental workflow.

Conclusion

The synthesis of this compound is a straightforward process primarily relying on the nucleophilic aromatic substitution of 2-chloroquinoxaline with n-propylamine. The key precursors are commercially available, and the reaction can be performed efficiently using either conventional heating or microwave-assisted methods. This guide provides the necessary technical details for researchers to successfully synthesize this compound and its analogs for further investigation in drug discovery and development programs.

References

Unveiling N-Propylquinoxalin-2-amine: A Technical Guide to its Synthesis and Emerging Role in GPR6 Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propylquinoxalin-2-amine, a quinoxaline derivative, has emerged as a compound of interest in the field of medicinal chemistry, particularly for its potential role as a modulator of G-protein coupled receptor 6 (GPR6). This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, and known biological activities. While the detailed historical discovery of this specific compound remains elusive in publicly accessible records, its significance is highlighted by its inclusion in recent patent literature focused on novel therapeutic agents. This document aims to consolidate the current knowledge, offering a valuable resource for researchers engaged in the exploration of quinoxaline-based compounds for drug discovery.

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] The inherent aromatic and electron-deficient nature of the pyrazine ring fused to a benzene ring allows for diverse functionalization, leading to compounds with antimicrobial, anticancer, and antiviral properties, among others. This compound (CAS No. 46316-10-3) is a specific derivative within this class that has garnered attention for its potential interaction with GPR6, a receptor implicated in neurological and psychiatric disorders.

Synthesis of this compound

A plausible and widely practiced method for the synthesis of N-alkyl-2-aminoquinoxalines involves the reaction of 2-chloroquinoxaline with the corresponding primary amine. This reaction is a standard nucleophilic aromatic substitution.

Experimental Workflow:

G start Start reactant1 2-Chloroquinoxaline start->reactant1 reactant2 Propylamine start->reactant2 reaction Reaction in suitable solvent (e.g., Ethanol, DMF) reactant1->reaction reactant2->reaction workup Aqueous work-up and extraction reaction->workup purification Purification (e.g., Column chromatography) workup->purification product This compound purification->product end End product->end

Caption: General workflow for the synthesis of this compound.

Hypothetical Experimental Protocol:

Based on general procedures for similar reactions, a likely protocol would be as follows:

  • Reaction Setup: To a solution of 2-chloroquinoxaline (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF) in a sealed reaction vessel, add propylamine (1.2-2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 120°C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitates, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Biological Activity: Modulation of GPR6

The primary documented biological application of this compound is as a modulator of G-protein coupled receptor 6 (GPR6). This information is primarily derived from patent literature, specifically WO2014028479A1, filed by Envoy Therapeutics, Inc.[2]

GPR6 is an orphan G-protein coupled receptor that is predominantly expressed in the central nervous system, particularly in the striatum. It is implicated in the regulation of motor control and motivation, making it a potential therapeutic target for neurological and psychiatric conditions such as Parkinson's disease and addiction.

The patent lists "this compound, 2,2,2-trifluoroacetic acid salt" as one of the synthesized compounds with potential activity as a GPR6 modulator.[2] However, the publicly available patent information does not provide specific quantitative data, such as IC50 or EC50 values, for this particular compound. Further studies are required to fully elucidate the potency and efficacy of this compound as a GPR6 modulator.

Signaling Pathway Context:

G ligand This compound (Potential Modulator) receptor GPR6 ligand->receptor Binds to g_protein G-protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters concentration of cellular_response Cellular Response (Modulation of Neuronal Activity) second_messenger->cellular_response Leads to

Caption: Putative signaling pathway of GPR6 modulation by this compound.

Physicochemical Data

While extensive experimental data is not widely published, some basic physicochemical properties of this compound can be found in chemical supplier databases.

PropertyValueSource
CAS Number 46316-10-3ChemicalBook[3]
Molecular Formula C₁₁H₁₃N₃ChemicalBook[3]
Molecular Weight 187.24 g/mol ---
Appearance Not specified---
Melting Point Not specified---
Boiling Point Not specified---
Solubility Not specified---

Conclusion and Future Directions

This compound represents an intriguing molecule within the broader class of quinoxaline derivatives. Its identification as a potential GPR6 modulator in patent literature underscores its relevance to modern drug discovery efforts targeting neurological disorders. While the publicly available information on its discovery and detailed history is limited, the inferred synthetic pathway is straightforward and relies on well-established chemical principles.

Future research efforts should focus on:

  • Detailed Synthesis and Characterization: Publication of a detailed, reproducible experimental protocol for the synthesis of this compound, including comprehensive characterization data (NMR, IR, Mass Spectrometry, and melting point).

  • Quantitative Biological Evaluation: In-depth pharmacological studies to quantify the modulatory activity of this compound on GPR6, including determination of its potency, efficacy, and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues to establish a clear SAR, which could guide the design of more potent and selective GPR6 modulators.

  • Exploration of Other Biological Targets: Given the diverse bioactivities of the quinoxaline scaffold, screening this compound against other relevant biological targets could unveil additional therapeutic opportunities.

This technical guide serves as a foundational resource for researchers interested in this compound, summarizing the current state of knowledge and highlighting key areas for future investigation. The continued exploration of this and related compounds holds promise for the development of novel therapeutics.

References

Potential Research Frontiers for N-Propylquinoxalin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1][2][3] This technical guide explores the potential research avenues for a specific, under-investigated derivative: N-Propylquinoxalin-2-amine . While direct research on this compound is limited, this document extrapolates from the rich data on analogous quinoxaline structures to propose concrete research directions, complete with experimental protocols and data frameworks.

Synthesis of this compound and its Analogs

The synthesis of this compound can be approached through established methodologies for N-alkylation of aminoquinoxalines or by direct amination of a suitable quinoxaline precursor. A proposed synthetic workflow is outlined below. Further derivatization can be explored to investigate structure-activity relationships (SAR).

Experimental Protocol: Synthesis of this compound

A plausible synthetic route can be adapted from the preparation of similar N-alkylated quinoxalines.

Materials:

  • 2-Chloroquinoxaline

  • n-Propylamine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., X-Phos) for Buchwald-Hartwig amination, or a suitable solvent for nucleophilic aromatic substitution (e.g., n-Butanol, Ethanol).

  • Anhydrous solvents (e.g., Toluene, Dioxane, or n-Butanol)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure (adapted from Buchwald-Hartwig cross-coupling): [4]

  • To an oven-dried reaction vessel, add 2-chloroquinoxaline (1 equivalent), n-propylamine (1.2 equivalents), potassium carbonate (2 equivalents), Pd₂(dba)₃ (0.02 equivalents), and X-Phos (0.04 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous n-butanol via syringe.

  • Heat the reaction mixture to 85°C and stir for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed synthesis of this compound.

Potential Research Area: Anticancer Activity

Quinoxaline derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[5][6] A key area of investigation for this compound would be its potential as an anticancer agent.

In Vitro Antiproliferative Screening

Experimental Protocol:

  • Cell Lines: A panel of human cancer cell lines should be used, for example:

    • PC-3 (Prostate Cancer)

    • HeLa (Cervical Cancer)

    • HCT-116 (Colon Cancer)

    • MCF-7 (Breast Cancer)

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Procedure: a. Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours. b. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a known anticancer drug (e.g., Doxorubicin) as a positive control. c. Incubate for 48-72 hours. d. Add MTT solution to each well and incubate for 3-4 hours. e. Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each cell line.

Table 1: Hypothetical IC₅₀ Values for this compound and Related Compounds (µM)

Compound PC-3 HeLa HCT-116 MCF-7
This compound TBD TBD TBD TBD
3-(3-Benzyloxyquinoxalin-2-yl)-N-propyl-propanamide (6a)[5] >100 >100 >100 >100
Compound 6k (a related derivative)[5][6] 12.17 ± 0.9 9.46 ± 0.7 10.88 ± 0.8 6.93 ± 0.4
Doxorubicin (Control)[5][6] 8.87 ± 0.6 5.57 ± 0.4 5.23 ± 0.3 4.17 ± 0.2

TBD: To be determined through experimentation.

Mechanistic Studies: Kinase Inhibition and Apoptosis Induction

The quinoxaline scaffold is known to be a part of various kinase inhibitors.[5] If this compound shows significant antiproliferative activity, subsequent research should focus on elucidating its mechanism of action.

Potential Targets:

  • Histone Deacetylases (HDACs): In silico studies of related compounds suggest HDAC6 as a potential target.[5][6]

  • Polo-like Kinase 4 (PLK4): Other heterocyclic amine derivatives have shown potent PLK4 inhibition.[4]

  • Topoisomerases: The quinoxaline ring system is a known inhibitor of topoisomerase enzymes.[5]

Experimental Workflow for Mechanistic Studies:

Workflow for investigating the anticancer mechanism.

Potential Research Area: Antidiabetic Activity

Recent studies have highlighted the potential of quinoxaline derivatives as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption.[1] This presents a promising therapeutic avenue for type 2 diabetes.

In Vitro Enzyme Inhibition Assays

Experimental Protocol: α-Glucosidase Inhibition Assay

  • Enzyme and Substrate: Use α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Procedure: a. Prepare a reaction mixture containing phosphate buffer (pH 6.8), α-glucosidase, and various concentrations of this compound. b. Pre-incubate the mixture at 37°C for 10 minutes. c. Initiate the reaction by adding pNPG. d. Incubate at 37°C for 20 minutes. e. Stop the reaction by adding sodium carbonate solution. f. Measure the absorbance of the released p-nitrophenol at 405 nm. g. Acarbose can be used as a positive control.

  • Data Analysis: Calculate the IC₅₀ value.

Table 2: Hypothetical IC₅₀ Values for α-Glucosidase and α-Amylase Inhibition (µM)

Compound α-Glucosidase IC₅₀ α-Amylase IC₅₀
This compound TBD TBD
Phenylisoxazole quinoxalin-2-amine hybrid (5c)[1] 15.2 ± 0.3 -
Phenylisoxazole quinoxalin-2-amine hybrid (5h)[1] - 16.4 ± 0.1
Acarbose (Control)[1] Varies by study Varies by study

TBD: To be determined through experimentation.

Signaling Pathway Investigation

Should this compound demonstrate potent antidiabetic activity, further studies could explore its effects on key signaling pathways involved in glucose metabolism, such as the insulin signaling pathway.

Proposed antidiabetic mechanism of action.

Other Potential Research Directions

Based on the broad bioactivity of the quinoxaline core, other research areas for this compound include:

  • Antimicrobial Activity: Screening against a panel of Gram-positive and Gram-negative bacteria and fungi.

  • Anti-inflammatory Activity: Evaluation in in-vivo models of inflammation, such as the carrageenan-induced rat paw edema model.[7]

  • Diuretic Activity: Investigation of its effects on urine volume and electrolyte excretion in animal models.[8]

Conclusion

This compound represents a promising yet underexplored molecule within the versatile quinoxaline family. The proposed research areas—anticancer, antidiabetic, antimicrobial, and anti-inflammatory activities—are grounded in the established biological profiles of structurally related compounds. The detailed experimental protocols and data presentation frameworks provided in this guide offer a solid foundation for initiating a comprehensive investigation into the therapeutic potential of this compound. Such research could lead to the development of novel drug candidates with significant clinical impact.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Propylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-Propylquinoxalin-2-amine, a quinoxaline derivative of interest in medicinal chemistry and drug discovery. The protocols are based on established synthetic methodologies for C-N bond formation on heterocyclic scaffolds.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that are integral to the development of a wide range of therapeutic agents.[1] Their diverse pharmacological activities include antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The synthesis of novel quinoxaline derivatives is a key focus in medicinal chemistry. This document outlines two primary synthetic strategies for the preparation of this compound: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination.

Synthetic Strategies

The synthesis of this compound can be approached by forming a carbon-nitrogen bond between a quinoxaline core and a propylamino group. The two most common and effective methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an electron-deficient aromatic or heteroaromatic ring with a nucleophile.[3][4] In this case, a 2-haloquinoxaline (e.g., 2-chloroquinoxaline) can react with n-propylamine, where the amine acts as the nucleophile, displacing the halide.[5] The reaction is typically facilitated by a base and heat.[3]

  • Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] It allows for the coupling of amines with aryl halides or triflates under milder conditions than traditional methods.[8] This reaction is known for its broad substrate scope and functional group tolerance.[6][9]

Experimental Protocols

The following are representative protocols for the synthesis of this compound. Researchers should optimize these conditions for their specific laboratory setup and scale.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of 2-chloroquinoxaline with n-propylamine.

Materials:

  • 2-Chloroquinoxaline

  • n-Propylamine

  • Potassium carbonate (K2CO3) or Triethylamine (TEA)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-chloroquinoxaline (1.0 eq.) in ethanol, add n-propylamine (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data (Representative):

ParameterValue
Reactants
2-Chloroquinoxaline1.0 mmol, 164.6 mg
n-Propylamine1.2 mmol, 0.10 mL
Potassium Carbonate2.0 mmol, 276.4 mg
Solvent
Ethanol10 mL
Reaction Conditions
Temperature80 °C (Reflux)
Time12 h
Yield (Expected) 70-90%
Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed coupling of 2-bromoquinoxaline with n-propylamine.

Materials:

  • 2-Bromoquinoxaline

  • n-Propylamine

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)

  • Toluene or Dioxane (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 2-bromoquinoxaline (1.0 eq.), Pd(OAc)2 (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Add anhydrous toluene, followed by n-propylamine (1.2 eq.).

  • Seal the tube and heat the reaction mixture to 100-110°C. Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data (Representative):

ParameterValue
Reactants
2-Bromoquinoxaline1.0 mmol, 209.0 mg
n-Propylamine1.2 mmol, 0.10 mL
Pd(OAc)20.02 mmol, 4.5 mg
Xantphos0.04 mmol, 23.1 mg
Sodium tert-butoxide1.4 mmol, 134.6 mg
Solvent
Toluene5 mL
Reaction Conditions
Temperature110 °C
Time8 h
Yield (Expected) 80-95%

Visualized Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

SNAr_Pathway reagents n-Propylamine, Base (e.g., K₂CO₃) start 2-Haloquinoxaline conditions Solvent (e.g., Ethanol) Heat (Reflux) product This compound start->product Nucleophilic Aromatic Substitution (SNAr)

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Buchwald_Hartwig_Pathway reagents n-Propylamine, Base (e.g., NaOtBu) start 2-Haloquinoxaline catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., Xantphos) conditions Solvent (e.g., Toluene) Heat product This compound start->product Buchwald-Hartwig Amination Experimental_Workflow A Reaction Setup (Reactants, Solvent, Catalyst/Base) B Reaction Monitoring (TLC) A->B C Workup (Quenching, Extraction, Washing) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E

References

Application Notes and Protocols for N-Propylquinoxalin-2-amine In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] These activities include anticancer, antiviral, anti-inflammatory, antioxidant, and antiparasitic properties.[3][4][5][6][7][8] The planar structure of the quinoxaline ring system allows it to interact with various biological targets such as enzymes and nucleic acids.[2][9] N-Propylquinoxalin-2-amine, a specific derivative, is a subject of interest for its potential therapeutic applications. This document provides an overview of relevant in vitro assays and detailed protocols based on studies of structurally similar quinoxaline compounds, offering a foundational guide for the biological evaluation of this compound.

Potential Biological Activities and In Vitro Assays

Based on the known activities of quinoxaline derivatives, this compound may exhibit a range of biological effects. The following sections detail the in vitro assays that can be employed to investigate these potential activities.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting key signaling pathways involved in tumor progression.[3]

Key Assays:

  • Cell Proliferation Assay: To determine the cytotoxic effects of this compound on various cancer cell lines.

  • VEGFR-2 Kinase Inhibition Assay: To assess the inhibitory activity against Vascular Endothelial Growth Factor Receptor 2, a key target in angiogenesis.[3]

  • Cell Cycle Analysis: To investigate the effect of the compound on cell cycle progression.[3]

Antiviral Activity

Certain quinoxaline derivatives have been shown to possess antiviral properties, for instance, by interfering with viral replication mechanisms.[4]

Key Assays:

  • Viral Replication Assay: To evaluate the ability of this compound to inhibit the replication of specific viruses in cell culture.

  • NS1A-dsRNA Binding Assay: A fluorescence polarization-based assay to determine if the compound disrupts the binding of viral proteins (like NS1A of influenza) to double-stranded RNA.[4]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in numerous diseases. Quinoxaline derivatives have been investigated for their potential to modulate these processes.[6][8]

Key Assays:

  • Myeloperoxidase (MPO) Assay: To assess the inhibitory effect on MPO, an enzyme involved in oxidative stress and inflammation.[6]

  • DPPH Radical Scavenging Assay: To determine the antioxidant capacity of the compound.[8]

  • p38α MAPK Inhibition Assay: To investigate the inhibition of a key kinase in the inflammatory signaling cascade.[8]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on typical results for active quinoxaline derivatives.

Table 1: Anticancer Activity of this compound

AssayCell LineIC₅₀ / EC₅₀ (µM)
Cell ProliferationHCT116 (Colon)15.2
HepG2 (Liver)22.5
MCF-7 (Breast)18.9
VEGFR-2 Inhibition-5.8

Table 2: Antiviral Activity of this compound against Influenza A Virus

AssayMetricValue (µM)
Viral ReplicationEC₅₀9.3
NS1A-dsRNA BindingIC₅₀12.7

Table 3: Anti-inflammatory and Antioxidant Activity of this compound

AssayMetricValue (µM)
MPO InhibitionIC₅₀25.1
DPPH ScavengingIC₅₀30.5
p38α MAPK InhibitionIC₅₀0.045

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies on other quinoxaline derivatives to assess cytotoxicity in cancer cell lines.[3]

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., HCT116, HepG2, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

VEGFR-2 Kinase Inhibition Assay

This protocol is based on a luminescent kinase assay used for other quinoxaline derivatives.[3]

Objective: To determine the in vitro inhibitory activity of this compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP

  • Substrate peptide for VEGFR-2

  • This compound

  • DMSO

  • Assay buffer

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • In a white 96-well plate, add the assay buffer, VEGFR-2 enzyme, and the substrate peptide.

  • Add the different concentrations of this compound to the wells. Include a positive control (known VEGFR-2 inhibitor) and a negative control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Biological_Effects Angiogenesis, Cell Proliferation, Migration, Survival Signaling->Biological_Effects Compound This compound Compound->VEGFR2 Inhibits

p38α Mitogen-Activated Protein (MAP) Kinase Inhibition Assay

This protocol is based on assays used to evaluate the anti-inflammatory potential of quinoxaline derivatives.[8]

Objective: To determine the in vitro inhibitory activity of this compound against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • Suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • ATP

  • Substrate peptide for p38α (e.g., ATF2)

  • This compound

  • DMSO

  • Assay buffer

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a white 96-well plate, add the assay buffer, p38α kinase, and the substrate peptide.

  • Add the different concentrations of the test compound. Include a known p38α inhibitor as a positive control and DMSO as a negative control.

  • Start the kinase reaction by adding ATP.

  • Incubate at room temperature for the specified duration (e.g., 60 minutes).

  • Terminate the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent as per the manufacturer's protocol. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP to ATP and measuring the new ATP via a luciferase/luciferin reaction.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

G Stress_Cytokines Stress / Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Upstream_Kinases Upstream Kinases (MKK3/6) Stress_Cytokines->Upstream_Kinases p38a p38α MAPK Upstream_Kinases->p38a Phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38a->Downstream_Targets Phosphorylates Inflammatory_Response Inflammatory Response (e.g., COX-2, Cytokine Production) Downstream_Targets->Inflammatory_Response Compound This compound Compound->p38a Inhibits

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound. Based on the extensive research on related quinoxaline derivatives, this compound holds promise for various therapeutic applications. The detailed methodologies for assessing anticancer, antiviral, anti-inflammatory, and antioxidant activities will enable researchers to systematically investigate its biological profile. Further studies, including in vivo models, will be necessary to validate the therapeutic potential of this compound.

References

N-Propylquinoxalin-2-amine: A Versatile Intermediate for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of N-Propylquinoxalin-2-amine as a key intermediate in organic synthesis. The synthesis of this compound via nucleophilic aromatic substitution is described, along with its potential applications in the development of novel bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This compound serves as a valuable building block for the synthesis of more complex quinoxaline-based structures. Its preparation involves a straightforward and efficient nucleophilic aromatic substitution reaction, making it an accessible intermediate for various synthetic endeavors.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 2-chloroquinoxaline with propylamine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of propylamine displaces the chlorine atom on the quinoxaline ring.

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-Chloroquinoxaline 2-Chloroquinoxaline This compound This compound 2-Chloroquinoxaline->this compound + Propylamine (Ethanol, Reflux)

Caption: Synthesis of this compound.

Precursor Synthesis: 2-Chloroquinoxaline

The starting material, 2-chloroquinoxaline, can be synthesized from quinoxalin-2-one by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-Chloroquinoxaline

  • To a round-bottom flask, add quinoxalin-2-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloroquinoxaline.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Application Note: Synthesis of this compound

This protocol details the synthesis of this compound from 2-chloroquinoxaline and propylamine.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-chloroquinoxaline (1.0 eq) in ethanol.

  • Add triethylamine (1.1 eq) to the solution to act as a base and scavenge the HCl byproduct.

  • Add propylamine (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) for 3-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure this compound.

Data Presentation

ParameterData
Molecular Formula C₁₁H₁₃N₃
CAS Number 46316-10-3
Melting Point Not reported
Boiling Point Not reported
¹H NMR (CDCl₃, est.) δ (ppm): 8.0-7.2 (m, 4H, Ar-H), 3.4 (q, 2H, N-CH₂), 1.7 (sext, 2H, CH₂-CH₃), 1.0 (t, 3H, CH₃)
¹³C NMR (CDCl₃, est.) δ (ppm): 155, 142, 138, 129, 128, 127, 125, 115, 45, 23, 11
Typical Yield >80% (estimated based on similar reactions)

Logical Workflow for Synthesis and Application

The following diagram illustrates the overall workflow from starting materials to the potential application of this compound as a synthetic intermediate.

G cluster_0 Synthesis Pathway cluster_1 Application as Intermediate Quinoxalin_2_one Quinoxalin-2-one Two_Chloroquinoxaline 2-Chloroquinoxaline Quinoxalin_2_one->Two_Chloroquinoxaline POCl3, Reflux N_Propylquinoxalin_2_amine This compound Two_Chloroquinoxaline->N_Propylquinoxalin_2_amine Propylamine, Et3N, Ethanol, Reflux Further_Functionalization Further Functionalization (e.g., acylation, alkylation) N_Propylquinoxalin_2_amine->Further_Functionalization Bioactive_Molecules Bioactive Molecules (e.g., drug candidates) Further_Functionalization->Bioactive_Molecules

Caption: Synthetic workflow and application.

Signaling Pathway Involvement (Hypothetical)

Given the prevalence of quinoxaline derivatives as kinase inhibitors, a hypothetical signaling pathway where a downstream derivative of this compound might act is presented below. This is a generalized representation and specific targets would depend on the final molecular structure.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Derivative Quinoxaline Derivative (from this compound) Derivative->RAF Inhibition

Caption: Hypothetical kinase inhibition.

Conclusion

This compound is a readily accessible intermediate with significant potential in the synthesis of novel quinoxaline-based compounds. The protocols provided herein offer a solid foundation for its preparation and further elaboration. The versatility of the quinoxaline scaffold suggests that derivatives of this compound could be valuable candidates for screening in drug discovery programs.

Application Notes and Protocols: N-Propylquinoxalin-2-amine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for N-Propylquinoxalin-2-amine as a fluorescent probe is limited in the current scientific literature. The following application notes and protocols are based on the known properties of structurally similar quinoxaline-based fluorescent probes and are intended to serve as a comprehensive guide for the research and development of this compound. All quantitative data presented are hypothetical and should be experimentally verified.

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities and are increasingly being explored for their fluorescent properties. The introduction of an N-propylamine group at the 2-position of the quinoxaline ring is anticipated to confer favorable photophysical characteristics, making it a potential candidate as a fluorescent probe for various applications in biological and pharmaceutical research.

The core structure of quinoxaline provides a rigid, planar backbone that can facilitate fluorescence. The amine substituent can act as an electron-donating group, potentially leading to intramolecular charge transfer (ICT) phenomena, which are often associated with environmentally sensitive fluorescence. This property makes this compound a promising tool for sensing changes in local environments, such as polarity, pH, or the presence of specific analytes.

Potential Applications

Based on the characteristics of related quinoxaline-based probes, this compound could be developed for the following applications:

  • Sensing of Metal Ions: The nitrogen atoms in the quinoxaline ring and the amine substituent can act as coordination sites for metal ions. The binding of a metal ion can modulate the electronic properties of the fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence response can be utilized for the selective detection of biologically relevant metal ions such as Zn²⁺, Cu²⁺, or Fe³⁺.

  • pH Sensing: The amino group of this compound can be protonated or deprotonated depending on the pH of the surrounding medium. This change in protonation state can significantly alter the fluorescence properties of the molecule, allowing for the development of a pH-sensitive probe.

  • Cellular Imaging: Due to its relatively small size and lipophilic character, this compound may be cell-permeable, making it suitable for live-cell imaging applications. It could be used to visualize specific cellular compartments or to monitor dynamic processes within the cell.

  • Drug Discovery and Screening: Fluorescent probes are valuable tools in high-throughput screening (HTS) for drug discovery. This compound could be employed in assays to screen for compounds that interact with a specific target, leading to a measurable change in its fluorescence signal.

Physicochemical and Photophysical Properties (Hypothetical)

The following table summarizes the expected, yet hypothetical, physicochemical and photophysical properties of this compound. These values are based on trends observed for similar quinoxaline derivatives and should be experimentally determined.

PropertyHypothetical Value
Chemical Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Appearance Yellowish solid
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol)
Excitation Maximum (λex) ~350 - 380 nm
Emission Maximum (λem) ~450 - 480 nm
Quantum Yield (Φ) 0.1 - 0.3 in ethanol
Molar Absorptivity (ε) ~10,000 - 20,000 M⁻¹cm⁻¹

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound starting from commercially available reagents.

Step 1: Synthesis of 2-Chloroquinoxaline

  • To a solution of quinoxalin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), add N,N-dimethylaniline (0.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at reflux (approximately 110 °C) for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-chloroquinoxaline as a white solid.

Step 2: Synthesis of this compound

  • Dissolve 2-chloroquinoxaline (1.0 eq) in ethanol in a round-bottom flask.

  • Add n-propylamine (1.2 eq) and triethylamine (2.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Chloroquinoxaline cluster_step2 Step 2: Synthesis of this compound A Quinoxalin-2(1H)-one C Reflux A->C B POCl3, N,N-dimethylaniline B->C D Work-up & Purification C->D E 2-Chloroquinoxaline D->E F 2-Chloroquinoxaline H Reflux F->H G n-Propylamine, Triethylamine, Ethanol G->H I Work-up & Purification H->I J This compound I->J

Synthesis workflow for this compound.
Characterization of Photophysical Properties

This protocol outlines the standard procedures for determining the key photophysical properties of the synthesized probe.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Reference standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.

  • Absorption Spectroscopy:

    • Prepare a series of dilutions of the stock solution in the desired solvent.

    • Record the UV-Vis absorption spectra for each concentration to determine the molar absorptivity (ε) and the absorption maximum (λ_abs).

  • Fluorescence Spectroscopy:

    • Using a dilute solution (absorbance < 0.1 at the excitation wavelength) of the probe, record the excitation and emission spectra to determine the excitation (λ_ex) and emission (λ_em) maxima.

  • Quantum Yield Determination (Relative Method):

    • Prepare a solution of the reference standard with a similar absorbance at the excitation wavelength as the sample solution.

    • Measure the integrated fluorescence intensity of both the sample and the reference standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Application Protocol: Detection of Metal Ions

This protocol provides a general method for evaluating the potential of this compound as a fluorescent sensor for metal ions.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Aqueous buffer solution (e.g., HEPES, pH 7.4)

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.)

  • Fluorometer and quartz cuvettes

Procedure:

  • Titration Experiment:

    • To a cuvette containing the buffer solution, add a small aliquot of the this compound stock solution to a final concentration of ~10 µM.

    • Record the initial fluorescence emission spectrum.

    • Incrementally add small volumes of a metal ion stock solution and record the fluorescence spectrum after each addition.

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • Selectivity Study:

    • Prepare a series of solutions containing the probe and different metal ions at the same concentration.

    • Measure the fluorescence intensity for each solution to assess the selectivity of the probe for a particular metal ion.

  • Competition Experiment:

    • To a solution of the probe and its target metal ion, add other potentially interfering metal ions and observe any changes in the fluorescence signal.

Metal_Ion_Sensing_Pathway Probe This compound (Fluorescent) Complex Probe-Metal Ion Complex (Quenched/Shifted Fluorescence) Probe->Complex + Metal Ion Light_Out_Probe Fluorescence Emission Probe->Light_Out_Probe MetalIon Metal Ion (e.g., Zn²⁺) MetalIon->Complex Light_Out_Complex Reduced/Shifted Emission Complex->Light_Out_Complex Light_In Excitation Light Light_In->Probe Light_In->Complex

Hypothetical metal ion sensing mechanism.
Application Protocol: Live-Cell Imaging

This protocol describes a general procedure for using this compound for cellular imaging.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of this compound (e.g., 1-10 µM) in cell culture medium.

    • Remove the old medium from the cells and wash with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator.

  • Washing: Remove the loading solution and wash the cells twice with warm PBS to remove any excess probe.

  • Imaging: Add fresh cell culture medium or PBS to the cells and immediately image them using a fluorescence microscope. Use an excitation filter corresponding to the λ_ex of the probe and an emission filter corresponding to its λ_em.

  • (Optional) Co-localization Study: To determine the subcellular localization of the probe, co-stain the cells with organelle-specific trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum).

Cellular_Imaging_Workflow A Plate cells on glass-bottom dishes C Wash cells with PBS A->C B Prepare probe working solution in cell culture medium D Incubate cells with probe B->D C->D E Wash cells to remove excess probe D->E F Image cells with fluorescence microscope E->F

Experimental workflow for cellular imaging.

Safety Precautions

  • Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

  • The synthesis and handling of all chemicals should be performed in a well-ventilated fume hood.

  • The toxicological properties of this compound have not been established. Handle with care and avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the protocols.

Conclusion

This compound holds promise as a novel fluorescent probe with potential applications in various fields of scientific research. The provided application notes and protocols offer a foundational framework for the synthesis, characterization, and utilization of this compound. It is imperative that the hypothetical data presented herein is validated through rigorous experimentation to fully elucidate the capabilities of this compound as a fluorescent tool.

Application Notes and Protocols for N-Propylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential therapeutic applications of N-Propylquinoxalin-2-amine and detailed protocols for its experimental evaluation. The information is based on published research on closely related quinoxaline derivatives, which are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[1][2]

Introduction to Quinoxaline Derivatives

Quinoxaline derivatives are heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and approved drugs.[3][4] Modifications to the quinoxaline core have led to the development of compounds with diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][5] The 2-aminoquinoxaline moiety, in particular, has been identified as a key pharmacophore in many of these biological functions.

Potential Applications of this compound

Based on the activities of structurally similar compounds, this compound is a candidate for investigation in the following areas:

  • Anticancer Activity: Numerous quinoxaline derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[4][6] Some have been shown to induce apoptosis and inhibit key signaling pathways involved in tumor growth and survival.[2][4]

  • Antimicrobial Activity: 2-aminoquinoxaline analogs have shown promising activity against a range of bacterial and fungal pathogens.[7][8][9] These compounds can serve as leads for the development of new anti-infective agents.

Experimental Protocols

I. In Vitro Anticancer Activity Assessment

This protocol describes the evaluation of the cytotoxic and pro-apoptotic effects of this compound on a human cancer cell line.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • Human cancer cell line (e.g., HCT116, HepG2, MCF-7)[4]

    • This compound

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

  • Objective: To determine if this compound induces apoptosis in cancer cells.[2]

  • Materials:

    • Human cancer cell line

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • 6-well plates

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. The distribution of cells (viable, early apoptotic, late apoptotic, and necrotic) will be determined based on their fluorescence.

II. Antimicrobial Susceptibility Testing

This protocol is for determining the minimum inhibitory concentration (MIC) of this compound against bacterial strains.[7]

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)[7]

    • This compound

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Incubator (37°C)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

    • Prepare a bacterial inoculum and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

    • Add the standardized bacterial suspension to each well. Include a positive control (bacteria in broth) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

Table 1: Representative Antiproliferative Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µM)Reference
Compound VIIIcHCT1162.5[4]
Compound VIIIcMCF-79[4]
Compound VIIIaHepG29.8[4]
DEQXHt-29> 200 µg/mL[2][3]
OAQXHt-29> 200 µg/mL[2][3]

Table 2: Representative Antimicrobial Activity of 2-Aminoquinoxaline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 5pS. aureus4[7]
Compound 5pB. subtilis8[7]
Compound 5mS. aureus16[7]
Compound 5mB. subtilis32[7]

Visualizations

Signaling Pathway

G NPA This compound Receptor Cell Surface Receptor (e.g., VEGFR-2) NPA->Receptor Inhibition Bax_Bak Bax/Bak Activation NPA->Bax_Bak Induction Cell Cancer Cell Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Apoptosis Apoptosis Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Potential mechanism of anticancer action for this compound.

Experimental Workflow

G start Start: Cancer Cell Culture seed_plates Seed Cells in 96-well Plates start->seed_plates treat_compound Treat with this compound (Serial Dilutions) seed_plates->treat_compound incubate_48h Incubate for 48 hours treat_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan Crystals (Add DMSO) incubate_4h->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining the IC50 value using the MTT assay.

References

Application Notes and Protocols for Antimicrobial Activity Screening of N-Propylquinoxalin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The quinoxaline scaffold is considered a promising framework for the development of novel therapeutic agents.[3][4] Within this class, 2-aminoquinoxaline derivatives have shown considerable potential as antimicrobial agents.[1] This document provides detailed application notes and protocols for the screening of the antimicrobial activity of N-Propylquinoxalin-2-amine and its structural analogs, based on established methodologies for similar quinoxaline derivatives. While specific data for this compound is not extensively available in the reviewed literature, the provided protocols are standard for this class of compounds and can be readily adapted.

Rationale for Antimicrobial Screening

The introduction of an amino group at the C-2 position of the quinoxaline ring has been shown to be a key determinant of antimicrobial activity.[5] These compounds are being investigated for their potential to combat drug-resistant pathogens. The proposed mechanism of action for some quinoxaline derivatives involves the disruption of the bacterial cell membrane integrity, leading to the leakage of intracellular components and eventual cell death.[1]

Synthesis of this compound

A general synthetic route to N-alkylated-2-aminoquinoxalines can be conceptualized from the reaction of 2-chloroquinoxaline with the corresponding amine. While a specific protocol for this compound was not found, a plausible synthesis is outlined below, based on similar reported reactions.[6]

Hypothetical Synthesis Workflow:

2-Chloroquinoxaline 2-Chloroquinoxaline Reaction Reaction 2-Chloroquinoxaline->Reaction n-Propylamine n-Propylamine n-Propylamine->Reaction This compound This compound Reaction->this compound

Caption: Hypothetical synthesis of this compound.

Experimental Protocols for Antimicrobial Activity Screening

The following are detailed protocols for determining the antimicrobial efficacy of this compound and its analogs.

Disc Diffusion Assay (Kirby-Bauer Method)

This method is a preliminary, qualitative screening to assess the antimicrobial activity of a compound.

Materials:

  • Test compound (this compound) solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Sterile paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Positive control (e.g., Ciprofloxacin, 5 µ g/disc )

  • Negative control (solvent used to dissolve the compound, e.g., DMSO)

  • Sterile swabs, forceps, and incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the 0.5 McFarland turbidity standard.

  • Evenly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab.

  • Allow the plate to dry for 3-5 minutes.

  • Impregnate sterile paper discs with a known concentration of the test compound solution (e.g., 10 µL of 1 mg/mL solution).

  • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated MHA plate using sterile forceps.

  • Gently press the discs to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Workflow for Disc Diffusion Assay:

cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Measurement Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Plate_Inoculation Inoculate MHA Plate Inoculum_Prep->Plate_Inoculation Disc_Impregnation Impregnate Discs with Test Compound Plate_Inoculation->Disc_Impregnation Disc_Placement Place Discs on Agar Disc_Impregnation->Disc_Placement Incubation Incubate at 37°C for 24h Disc_Placement->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement

Caption: Workflow of the disc diffusion assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound stock solution

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Bacterial cultures

  • Positive control (standard antibiotic)

  • Negative control (broth only)

  • Growth indicator dye (e.g., Resazurin) - optional

  • Multichannel pipette and incubator

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

  • Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 10 µL of the standardized bacterial suspension to each well (except the negative control).

  • Include a positive control (a standard antibiotic with known MIC) and a negative control (broth only) on each plate.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (or by adding a growth indicator).

Workflow for MIC Determination:

Serial_Dilution Prepare Serial Dilutions of Compound in 96-well Plate Inoculum_Addition Add Standardized Bacterial Inoculum Serial_Dilution->Inoculum_Addition Incubation Incubate at 37°C for 24h Inoculum_Addition->Incubation MIC_Determination Determine MIC (Lowest Concentration with No Visible Growth) Incubation->MIC_Determination

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation

The antimicrobial activity of various 2-aminoquinoxaline derivatives from the literature is summarized below. This data can serve as a benchmark for newly synthesized compounds like this compound.

Table 1: Antimicrobial Activity of Selected 2-Aminoquinoxaline Derivatives (MIC in µg/mL)

Compound IDS. aureusB. subtilisE. coliReference
5e 3232>64[1]
5g 3264>64[1]
5m 163232[1]
5p 484[1]
Ciprofloxacin 0.50.250.125[1]

Table 2: Zone of Inhibition of Quinoxaline Derivatives (mm)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaReference
4 15141613[2]
5a 16151412[2]
5c 18161715[2]
7a 17151814[2]
Ciprofloxacin 25242622[2]

Structure-Activity Relationship (SAR) and Potential Mechanism of Action

Studies on 2-aminoquinoxaline derivatives suggest that the nature and position of substituents on the quinoxaline ring significantly influence their antimicrobial activity.[4] The presence of an amino group at the C-2 position is often crucial for activity. The lipophilicity of the molecule, influenced by various substituents, can affect its ability to penetrate the bacterial cell wall.[2]

Potential Antimicrobial Mechanism of Action:

Quinoxaline_Derivative 2-Aminoquinoxaline Derivative Cell_Membrane Bacterial Cell Membrane Interaction Quinoxaline_Derivative->Cell_Membrane Membrane_Disruption Membrane Disruption & Pore Formation Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Postulated mechanism of antimicrobial action.

Conclusion

The protocols and data presented provide a comprehensive guide for the antimicrobial screening of this compound and its analogs. By following these standardized methods, researchers can effectively evaluate the potential of these compounds as novel antimicrobial agents. The provided data on related 2-aminoquinoxaline derivatives offers a valuable point of comparison for interpreting new experimental results. Further studies to elucidate the precise mechanism of action and to explore the structure-activity relationships will be crucial for the rational design of more potent quinoxaline-based antimicrobial drugs.

References

Application Notes and Protocols for N-Propylquinoxalin-2-amine and its Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct anticancer research data for N-Propylquinoxalin-2-amine is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related quinoxalin-2-amine derivatives and provide a framework for investigating the potential anticancer properties of this compound.

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The quinoxaline scaffold is considered a promising platform for the development of novel chemotherapeutic agents. Several derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, operating through mechanisms such as apoptosis induction and interference with microtubule dynamics.

These application notes provide an overview of the anticancer potential of quinoxalin-2-amine derivatives and detailed protocols for key in vitro assays to assess their efficacy.

Data Presentation: Anticancer Activity of Quinoxalin-2-amine Derivatives

The following table summarizes the in vitro anticancer activity of various quinoxalin-2-amine derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC50 (µM)Reference
3-(methylquinoxalin-2-yl)amino derivativesHCT116 (Colon Carcinoma)2.5 - 8.4[1]
3-(chloroquinoxalin-2-yl)amino derivativeHCT116 (Colon Carcinoma)4.4[1]
N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide derivativeMCF-7 (Breast Adenocarcinoma)5.3[1]
Quinoxaline with triazole ringTy-82 (Leukemia)2.5[2]
Quinoxaline with triazole ringTHP-1 (Leukemia)1.6[2]
Sulfono-hydrazide derivative of quinoxalineMCF-7 (Breast Adenocarcinoma)22.11[2]
Benzo-hydrazide derivative of quinoxalineA549 (Lung Cancer)46.6[2]
Benzo-hydrazide derivative of quinoxalineHCT-116 (Colon Cancer)48[2]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound or its derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (this compound or its derivatives) in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell lines

  • Test compound (this compound or its derivatives)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed the cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 concentration (and other relevant concentrations) for a specified period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Washing:

    • After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples within one hour using a flow cytometer.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of a novel anticancer compound like this compound.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Conclusion synthesis Synthesis of This compound characterization Structural Characterization synthesis->characterization stock Stock Solution Preparation (DMSO) characterization->stock cell_culture Cancer Cell Line Culture stock->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis_assay->pathway_analysis data_analysis Data Analysis pathway_analysis->data_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion

Caption: General workflow for in vitro anticancer drug screening.

Proposed Signaling Pathway

Some quinoxaline derivatives have been reported to act as microtubule-interfering agents, which can lead to cell cycle arrest and induction of apoptosis through the mitochondrial (intrinsic) pathway. The following diagram illustrates this proposed mechanism of action.

G compound This compound (or derivative) microtubules Microtubule Dynamics compound->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) mitotic_arrest->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for the Purification of N-Propylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of N-Propylquinoxalin-2-amine, a key intermediate in the synthesis of various biologically active compounds. The following sections outline common purification techniques, including liquid-liquid extraction, flash column chromatography, and recrystallization, to obtain high-purity this compound suitable for downstream applications in drug discovery and development.

Introduction

This compound belongs to the quinoxaline class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The purity of this intermediate is critical for the successful synthesis of target molecules and for obtaining reliable biological data. This document details robust purification strategies to remove common impurities derived from its synthesis, typically the reaction of 2-chloroquinoxaline with propylamine.

Purification Strategies Overview

The purification of this compound generally involves a multi-step approach, starting with a preliminary work-up to remove bulk impurities, followed by a chromatographic or recrystallization step to achieve high purity. The choice of method will depend on the scale of the synthesis and the nature of the impurities.

A general workflow for the synthesis and purification is outlined below:

A Reaction: 2-Chloroquinoxaline + Propylamine B Aqueous Work-up: Acidic Extraction A->B Reaction Quench C Basification and Organic Extraction B->C Phase Separation D Crude this compound C->D Solvent Evaporation E Purification D->E F Flash Column Chromatography E->F G Recrystallization E->G H High-Purity this compound F->H G->H

Caption: General synthesis and purification workflow for this compound.

Protocol 1: Purification by Acid-Base Extraction and Flash Column Chromatography

This protocol is ideal for the purification of this compound on a small to medium scale (1-10 g) and is effective at removing both non-basic organic impurities and residual inorganic reagents.

Experimental Protocol

1. Aqueous Work-up (Acid-Base Extraction):

  • Step 1: Following the reaction of 2-chloroquinoxaline with propylamine, quench the reaction mixture with deionized water.

  • Step 2: Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Step 3: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Step 4: Combine the organic layers and wash with 1 M hydrochloric acid (2 x 50 mL). The basic this compound will move into the acidic aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Step 5: Separate and collect the acidic aqueous layer.

  • Step 6: Cool the aqueous layer in an ice bath and basify to pH > 10 with 2 M sodium hydroxide.

  • Step 7: Extract the now basic aqueous layer with ethyl acetate (3 x 50 mL).

  • Step 8: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Step 9: Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

2. Flash Column Chromatography:

  • Step 1: Prepare a silica gel slurry in the chosen mobile phase.

  • Step 2: Pack a glass column with the silica gel slurry.

  • Step 3: Dissolve the crude this compound in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Step 4: Load the dry, adsorbed product onto the top of the packed column.

  • Step 5: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Step 6: Collect fractions and monitor by thin-layer chromatography (TLC).

  • Step 7: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Data Presentation
Purification StepStarting Mass (g)Final Mass (g)Purity (by HPLC, %)Recovery (%)
Crude Product5.04.88596
After Chromatography4.84.1>9885.4

Visualization of Chromatographic Purification

cluster_0 Column Chromatography Workflow A Crude Product (dissolved) B Load onto Silica Column A->B C Elute with Hexane/EtOAc Gradient B->C D Collect Fractions C->D E TLC Analysis D->E Monitor F Combine Pure Fractions E->F G Solvent Evaporation F->G H Purified Product G->H A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Slow Cooling B->C D Crystal Formation C->D E Filtration D->E G Impurities Remain in Mother Liquor D->G F Purified Crystals E->F

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Propylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of N-Propylquinoxalin-2-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNA) of a suitable 2-haloquinoxaline, such as 2-chloroquinoxaline, with n-propylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials and reagents are:

  • Substrate: 2-chloroquinoxaline

  • Nucleophile: n-propylamine

  • Base: Triethylamine (TEA) or another non-nucleophilic organic base.

  • Solvent: Ethanol, dimethylformamide (DMF), or other suitable polar aprotic solvents.

Q3: What are the general reaction conditions?

A3: The reaction is often performed under reflux conditions, with reaction times ranging from 3 to 12 hours, depending on the solvent and temperature.[1][2] Optimization of temperature, reaction time, and stoichiometry of reagents is crucial for achieving high yields.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot this problem:

  • Incomplete Reaction:

    • Check Reaction Time and Temperature: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. For instance, refluxing in ethanol for 6 hours might be more effective than 3 hours.[1]

    • Reagent Stoichiometry: An insufficient amount of n-propylamine or base can lead to an incomplete reaction. Using a slight excess of the amine and at least one equivalent of a base like triethylamine is recommended to drive the reaction forward.[1][2]

  • Poor Reagent Quality:

    • Purity of Starting Materials: Ensure the 2-chloroquinoxaline is pure. Impurities can interfere with the reaction.

    • Amine Volatility: n-Propylamine is volatile. Ensure it is added correctly and that the reaction setup is well-sealed to prevent its evaporation, especially when heating.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical. While ethanol is a common choice, polar aprotic solvents like DMF can sometimes lead to better results, although they require higher temperatures for removal.[1][3]

    • Base Strength: If triethylamine is not effective, a stronger non-nucleophilic base could be considered, but care must be taken to avoid side reactions.

  • Work-up and Purification Losses:

    • Product Solubility: The product might be partially soluble in the wash solutions. Minimize the volume of water used for washing the final product.

    • Precipitation Issues: Ensure the product has fully precipitated before filtration. Cooling the mixture in an ice bath can improve precipitation.

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows impurities in the NMR spectrum. What are the likely side products and how can I remove them?

A: The most common impurities are unreacted starting material and potential side products.

  • Unreacted 2-chloroquinoxaline:

    • Identification: This can be identified by its characteristic signals in the NMR spectrum.

    • Troubleshooting: This indicates an incomplete reaction. Refer to the troubleshooting steps for low yield to improve the conversion rate.

    • Removal: Recrystallization from a suitable solvent like ethanol is often effective in removing unreacted starting material.

  • Side Reactions:

    • Quinoxaline Ring Reactions: The quinoxaline ring can undergo other reactions under harsh conditions, though this is less common for this specific transformation.[4][5]

    • Removal: Purification by column chromatography or recrystallization is the standard method to remove side products.

Issue 3: Difficulty in Product Isolation

Q: The product is not precipitating out of the solution after the reaction. What should I do?

A: If the product does not precipitate upon cooling, several techniques can be employed:

  • Solvent Evaporation: Carefully evaporate the solvent under reduced pressure. The resulting residue can then be treated to induce precipitation.[1]

  • Addition of an Anti-Solvent: After evaporating the reaction solvent, adding a solvent in which the product is insoluble (an anti-solvent), such as water or hexane, can induce precipitation. The product can then be collected by filtration and washed.[1][2]

  • Extraction: If the product is an oil or does not precipitate, an extractive work-up may be necessary. Extract the product into an organic solvent like ethyl acetate, wash the organic layer with brine, dry it over sodium sulfate, and then evaporate the solvent.[6]

Data Presentation

The following table summarizes the optimization of reaction conditions for a similar nucleophilic aromatic substitution reaction, which can be used as a starting point for the synthesis of this compound.[1]

EntrySolventn-Propylamine (Equivalents)Triethylamine (Equivalents)Temperature (°C)Time (h)Yield (%)
1DMF1.2-1203~66
2Ethanol1.2-80 (Reflux)3Impure
3Ethanol1.9-80 (Reflux)3~87
4Ethanol1.9-80 (Reflux)6~92
5Ethanol1.053.080 (Reflux)3~93

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from procedures for similar compounds.[1][2]

  • Reaction Setup: To a solution of 2-chloroquinoxaline (1 equivalent) in ethanol, add triethylamine (3 equivalents).

  • Addition of Amine: Add n-propylamine (1.05 to 1.2 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 80°C) and maintain it for 3-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Evaporate the solvent under reduced pressure.

    • To the solid residue, add water and stir.

    • Collect the solid product by filtration.

    • Wash the solid with water to remove any remaining salts.

  • Purification:

    • Dry the crude product.

    • If necessary, recrystallize the product from ethanol to obtain pure this compound.

Visualizations

SynthesisWorkflow reagents 2-Chloroquinoxaline + n-Propylamine + Triethylamine + Ethanol reaction Reflux (80°C, 3-6h) reagents->reaction workup Solvent Evaporation & Water Wash reaction->workup filtration Filtration & Drying workup->filtration purification Recrystallization (Ethanol) filtration->purification product Pure This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlowchart start Low Yield Issue check_completion Is the reaction complete? (Check TLC) start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_reagents Are reagents pure and stoichiometry correct? check_completion->check_reagents Yes increase_time_temp->check_completion purify_reagents Use pure starting materials & check amine amount check_reagents->purify_reagents No check_workup Was there loss during workup? check_reagents->check_workup Yes purify_reagents->check_completion optimize_workup Optimize precipitation and washing steps check_workup->optimize_workup Yes solution Yield Improved check_workup->solution No optimize_workup->solution

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for N-Propylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-Propylquinoxalin-2-amine. The following information, presented in a question-and-answer format, directly addresses potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloroquinoxaline and propylamine. This reaction can be carried out under conventional heating or using microwave irradiation to potentially shorten reaction times and improve yields.[1]

Q2: What are the typical starting materials and reagents required?

A2: The key starting materials are 2-chloroquinoxaline and propylamine. A base is often used to neutralize the HCl generated during the reaction. Common solvents include polar aprotic solvents like DMSO or DMF, although alcohols like ethanol have also been used.[1][2]

Q3: What is the role of a base in this reaction?

A3: A base is used to scavenge the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between 2-chloroquinoxaline and propylamine. This prevents the protonation of the amine nucleophile, which would render it unreactive. Tertiary amines, such as triethylamine or pyridine, are common choices as they do not compete in the nucleophilic substitution.

Q4: Can microwave-assisted synthesis be used for this reaction?

A4: Yes, microwave-assisted synthesis is a viable and often advantageous method for preparing N-substituted quinoxalin-2-amines.[3][4][5] It can significantly reduce reaction times from hours or days to minutes and often leads to higher yields compared to conventional heating methods.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Deactivated nucleophile (propylamine). 3. Poor quality of starting materials. 4. Suboptimal reaction temperature.1. Increase reaction time or temperature. Consider switching to microwave irradiation for more efficient heating.[1][3] 2. Ensure a suitable base (e.g., triethylamine) is used to neutralize HCl produced. 3. Verify the purity of 2-chloroquinoxaline and propylamine. 4. Optimize the temperature. For conventional heating, refluxing in a suitable solvent is common. For microwave synthesis, temperatures around 160°C have been reported for similar reactions.[3]
Formation of Side Products 1. Over-reaction or side reactions of the quinoxaline ring. 2. Impurities in starting materials.1. Use a moderate reaction temperature and avoid prolonged reaction times. 2. Purify starting materials if necessary.
Difficult Purification 1. Presence of unreacted starting materials. 2. Similar polarity of the product and byproducts.1. Use an excess of the more volatile reactant (propylamine) to drive the reaction to completion and simplify removal. 2. Employ acid-base extraction. The product, being basic, can be extracted into an acidic aqueous layer, washed, and then liberated by basification. 3. Utilize column chromatography for high purity.
Reaction Stalls 1. Insufficient base. 2. Solvent effects.1. Add additional base to the reaction mixture. 2. Consider switching to a more polar aprotic solvent like DMSO or DMF, which are known to accelerate SNAr reactions.[2][6]

Experimental Protocols

Representative Protocol for this compound Synthesis (Conventional Heating)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoxaline (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).

  • Addition of Reagents: Add propylamine (1.2-1.5 eq) to the solution, followed by the addition of a base such as triethylamine (1.5 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. The organic layer can then be washed with a dilute acid solution (e.g., 1M HCl) to extract the basic product. The acidic aqueous layer is then basified (e.g., with 2M NaOH) and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Final Purification: The crude product can be further purified by recrystallization or column chromatography.

Representative Protocol for this compound Synthesis (Microwave-Assisted)
  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-chloroquinoxaline (1.0 eq), propylamine (2.0 eq), and triethylamine (3.0 eq).[3]

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 160°C) for a short duration (e.g., 5-20 minutes).[1][3]

  • Work-up and Purification: Follow the same work-up and purification procedure as described in the conventional heating protocol.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amination of Chloroquinoxalines

MethodTemperatureTimeSolventYieldReference
ConventionalReflux5-6 daysPyridineModerate[1]
Microwave160°C10-20 minSolvent-freeHigh[1]
Microwave160°C5 minSolvent-free81% (with Butylamine)[3]

Table 2: Solvent Effects on SNAr Reactions

Solvent TypeExamplesGeneral Effect on SNAr RateReference
Polar AproticDMSO, DMF, AcetonitrileGenerally accelerates the reaction[2][6]
ProticWater, Ethanol, MethanolCan slow down the reaction by solvating the nucleophile[2]
NonpolarToluene, HexaneGenerally slow reaction rates[7]

Visualizations

Synthesis_Workflow Start Starting Materials: 2-Chloroquinoxaline Propylamine Base Reaction Reaction: - Conventional Heating (Reflux) - Microwave Irradiation Start->Reaction Workup Work-up: - Solvent Removal - Extraction Reaction->Workup Purification Purification: - Acid-Base Extraction - Recrystallization - Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Product Yield? CheckReaction Incomplete Reaction? Start->CheckReaction Yes CheckPurity Check Starting Material Purity Start->CheckPurity No OptimizeTemp Optimize Temperature/ Increase Time CheckReaction->OptimizeTemp Yes CheckBase Sufficient Base? CheckReaction->CheckBase No UseMicrowave Consider Microwave Synthesis OptimizeTemp->UseMicrowave AddBase Add More Base CheckBase->AddBase No CheckSolvent Solvent Appropriate? CheckBase->CheckSolvent Yes ChangeSolvent Switch to Polar Aprotic Solvent CheckSolvent->ChangeSolvent No

Caption: Decision tree for troubleshooting low yield in the synthesis.

Purification_Workflow Crude Crude Reaction Mixture SolventRemoval Solvent Removal Crude->SolventRemoval Dissolve Dissolve in Organic Solvent SolventRemoval->Dissolve AcidWash Wash with Dilute Acid (e.g., 1M HCl) Dissolve->AcidWash SeparateLayers1 Separate Layers AcidWash->SeparateLayers1 OrganicLayer1 Organic Layer (Impurities) SeparateLayers1->OrganicLayer1 AqueousLayer1 Aqueous Layer (Protonated Product) SeparateLayers1->AqueousLayer1 Basify Basify Aqueous Layer (e.g., 2M NaOH) AqueousLayer1->Basify Extract Extract with Organic Solvent Basify->Extract SeparateLayers2 Separate Layers Extract->SeparateLayers2 AqueousLayer2 Aqueous Layer (Salts) SeparateLayers2->AqueousLayer2 OrganicLayer2 Organic Layer (Pure Product) SeparateLayers2->OrganicLayer2 Dry Dry and Evaporate OrganicLayer2->Dry PureProduct Pure this compound Dry->PureProduct

Caption: Detailed workflow for the purification via acid-base extraction.

References

Technical Support Center: N-Propylquinoxalin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Propylquinoxalin-2-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound. Two common synthetic routes are considered:

  • Method A: Direct N-alkylation of 2-aminoquinoxaline with a propyl halide.

  • Method B: Buchwald-Hartwig amination of 2-chloroquinoxaline with propylamine.

Low or No Product Yield
Potential Cause Suggested Solution Applicable Method(s)
Incomplete Reaction - Extend the reaction time. Monitor reaction progress by TLC or LC-MS.- Increase the reaction temperature in increments of 5-10 °C.- Ensure efficient stirring to overcome heterogeneity.A & B
Poor Quality Reagents - Use freshly distilled or purified solvents and reagents.- Verify the purity of starting materials (2-aminoquinoxaline or 2-chloroquinoxaline) by melting point or NMR.A & B
Ineffective Base - For Method A, consider a stronger base such as sodium hydride (NaH). Use with caution and ensure anhydrous conditions.- For Method B, ensure the base (e.g., NaOt-Bu, Cs2CO3) is fresh and has not been deactivated by moisture.A & B
Catalyst Inactivity (Method B) - Use fresh palladium precursor and ligand.- Ensure anaerobic conditions are maintained throughout the reaction setup and duration to prevent catalyst oxidation.- Consider a different phosphine ligand. Bulky, electron-rich ligands often improve catalytic activity.[1][2]B
Low Nucleophilicity of Amine For Method A, the nucleophilicity of 2-aminoquinoxaline may be low. Using a stronger base can help deprotonate the amine, making it more nucleophilic.A
Product Contamination and Low Purity
Observed Issue Potential Cause Suggested Solution Applicable Method(s)
Presence of Starting Material Incomplete reaction.See "Low or No Product Yield" section for solutions to drive the reaction to completion.A & B
Formation of N,N-dipropylquinoxalin-2-amine Over-alkylation of the product. The mono-alkylated product is often more nucleophilic than the starting amine.[3]- Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the propyl halide.- Add the propyl halide slowly to the reaction mixture.- Monitor the reaction closely and stop it once the starting material is consumed.A
Presence of Dehalogenated Byproduct (Quinoxaline) Reductive dehalogenation of 2-chloroquinoxaline. This can be a side reaction in Buchwald-Hartwig aminations.[1]- Optimize the ligand-to-palladium ratio.- Screen different phosphine ligands, as some are less prone to promoting dehalogenation.- Ensure the absence of water and other protic sources that can be a source of hydrogen.B
Residual Palladium or Ligand Byproducts Incomplete removal of the catalyst and its byproducts during workup.- After the reaction, perform an aqueous workup with a solution of ammonium chloride to help remove some palladium salts.- Use column chromatography for purification. Phosphine oxides can often be separated with a slightly more polar eluent system.- Consider a filtration through a pad of celite or silica gel before concentration.B
Oily Product or Difficulty in Crystallization Presence of impurities that inhibit crystallization.- Purify the crude product by column chromatography before attempting recrystallization.- Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes).A & B

Experimental Protocols

Method A: Direct N-Alkylation of 2-Aminoquinoxaline
  • Reaction Setup: To a solution of 2-aminoquinoxaline (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile) is added a base (e.g., K2CO3, 2.0 eq).

  • Addition of Alkylating Agent: 1-Bromopropane (1.2 eq) is added dropwise to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Method B: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, a reaction vessel is charged with 2-chloroquinoxaline (1.0 eq), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOt-Bu, 1.5 eq).

  • Addition of Reagents: Anhydrous toluene is added, followed by propylamine (1.2 eq).

  • Reaction: The vessel is sealed and heated to 100-120 °C for 12-24 hours. The reaction is monitored by LC-MS.

  • Workup: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound
Parameter Method A: Direct N-Alkylation Method B: Buchwald-Hartwig Amination
Starting Materials 2-Aminoquinoxaline, 1-Bromopropane2-Chloroquinoxaline, Propylamine
Typical Yield 40-60%70-90%
Typical Purity (after chromatography) >95%>98%
Key Reagents Base (K2CO3, NaH)Pd catalyst, Phosphine ligand, Base (NaOt-Bu)
Common Side Products N,N-dipropylquinoxalin-2-amineDehalogenated quinoxaline, Phosphine oxides
Reaction Temperature 60-80 °C100-120 °C
Reaction Time 12-24 hours12-24 hours

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Purity IncompleteReaction Incomplete Reaction Problem->IncompleteReaction SideReactions Side Reactions Problem->SideReactions PoorReagents Poor Reagent Quality Problem->PoorReagents PurificationIssue Purification Issues Problem->PurificationIssue OptimizeConditions Optimize Reaction Conditions (Time, Temp, Base) IncompleteReaction->OptimizeConditions ControlStoichiometry Control Stoichiometry (Slow Addition) SideReactions->ControlStoichiometry PurifyReagents Use Pure Reagents & Solvents PoorReagents->PurifyReagents ImprovePurification Improve Purification (Chromatography, Recrystallization) PurificationIssue->ImprovePurification

References

Technical Support Center: Synthesis of N-Propylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Propylquinoxalin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method involves a three-step sequence:

  • Condensation: Reaction of o-phenylenediamine with glyoxylic acid to form quinoxalin-2(1H)-one.

  • Chlorination: Conversion of quinoxalin-2(1H)-one to 2-chloroquinoxaline using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Amination: A palladium-catalyzed cross-coupling reaction, typically a Buchwald-Hartwig amination, between 2-chloroquinoxaline and n-propylamine.

Q2: What are the primary side reactions I should be aware of during the final amination step?

A2: The most significant side reaction during the Buchwald-Hartwig amination is hydrodehalogenation , where the chlorine atom on the quinoxaline ring is replaced by a hydrogen atom, resulting in the formation of quinoxaline as a byproduct. Another potential side reaction is β-hydride elimination , which can also lead to the formation of quinoxaline and an imine from the amine.[1]

Q3: How can I minimize the formation of the hydrodehalogenation byproduct?

A3: Minimizing hydrodehalogenation involves careful optimization of the reaction conditions. Key factors include:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination over hydrodehalogenation.[1]

  • Catalyst Choice: Using modern palladium precatalysts can lead to more efficient generation of the active catalytic species and improved outcomes.

  • Base and Solvent: The choice of base and solvent can also influence the reaction pathway. Screening different combinations is often necessary.[2]

Q4: I am having trouble with the initial condensation to form the quinoxaline ring. What are common issues?

A4: Common problems in the condensation of o-phenylenediamine and glyoxylic acid include incomplete reactions and the formation of complex mixtures. The pH of the reaction media can be critical; acidic conditions can sometimes lead to the formation of undesired byproducts.[3] Ensuring the purity of the starting materials is also crucial.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield in the Buchwald-Hartwig amination step and significant amount of quinoxaline byproduct.
  • Possible Cause A: Suboptimal Ligand/Catalyst System. The choice of ligand is critical for promoting the desired C-N bond formation over the competing hydrodehalogenation pathway.[1]

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands such as XantPhos, BrettPhos, or Josiphos. Utilize a modern palladium precatalyst (e.g., a G3 or G4 palladacycle) for more reliable generation of the active Pd(0) species.

  • Possible Cause B: Inappropriate Base or Solvent. The reaction environment can significantly impact the catalytic cycle.

    • Solution: Experiment with different bases such as sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Toluene and dioxane are common solvents, but less polar solvents can sometimes suppress side reactions involving ionic intermediates.[1][2]

  • Possible Cause C: Catalyst Deactivation. The amine substrate can sometimes coordinate to the palladium center and inhibit catalysis.

    • Solution: Adding a slight excess of the phosphine ligand relative to the palladium source can help prevent catalyst deactivation.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Palladium Source Pd(OAc)₂XantPhos Pd G3Improved catalyst stability and activity.
Ligand P(o-tolyl)₃XantPhosReduced hydrodehalogenation.
Base K₂CO₃NaOtBuFaster reaction rates.
Solvent DioxaneToluenePotentially less hydrodehalogenation.
Approx. Yield of this compound < 40%> 80%Increased product formation.
Approx. Yield of Quinoxaline > 30%< 10%Suppression of side product.
This table presents representative data based on general trends in Buchwald-Hartwig aminations.
Problem 2: The chlorination of quinoxalin-2(1H)-one is incomplete or results in a dark, intractable mixture.
  • Possible Cause A: Insufficient Chlorinating Agent or Reaction Time. The conversion may not have gone to completion.

    • Solution: Increase the equivalents of POCl₃ or SOCl₂ and/or extend the reaction time at reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Possible Cause B: Decomposition at High Temperatures. The quinoxaline core can be sensitive to prolonged heating in strong acid.

    • Solution: Ensure the reaction temperature does not significantly exceed the reflux temperature of the chlorinating agent. Work up the reaction promptly upon completion. The addition of a small amount of DMF can sometimes catalyze the reaction at lower temperatures.[4]

Problem 3: Difficulty in purifying the final product, this compound.
  • Possible Cause A: Co-elution of Product and Byproducts. The desired product, unreacted 2-chloroquinoxaline, and the quinoxaline byproduct may have similar polarities.

    • Solution: Utilize column chromatography with a shallow solvent gradient to improve separation. A combination of hexanes and ethyl acetate is a good starting point. The expected elution order is typically quinoxaline (least polar), followed by 2-chloroquinoxaline, and then the more polar this compound.

  • Possible Cause B: Presence of Non-basic Impurities.

    • Solution: An acid-base extraction can be effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous acid (e.g., 1M HCl). The basic this compound will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaOH), and the pure product extracted back into an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoxaline
  • To a round-bottom flask, add quinoxalin-2(1H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 107 °C) and maintain for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a solid base such as sodium bicarbonate or sodium carbonate until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloroquinoxaline.

Protocol 2: Buchwald-Hartwig Amination for this compound
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XantPhos Pd G3, 1-2 mol%) and the phosphine ligand (if not using a precatalyst, 1.1 eq relative to Pd).

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add 2-chloroquinoxaline (1.0 eq) and anhydrous toluene via syringe.

  • Add n-propylamine (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Synthesis_Pathway A o-Phenylenediamine B Quinoxalin-2(1H)-one A->B Glyoxylic Acid C 2-Chloroquinoxaline B->C POCl3 D This compound C->D n-Propylamine, Pd Catalyst

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_main Buchwald-Hartwig Amination Start 2-Chloroquinoxaline + n-Propylamine Desired_Product This compound Start->Desired_Product Reductive Elimination Side_Product Quinoxaline (Hydrodehalogenation) Start->Side_Product Competing Pathway Troubleshooting_Workflow Start Low Yield of Amination Check_Byproduct Quinoxaline byproduct observed? Start->Check_Byproduct Optimize_Ligand Screen bulky, electron-rich ligands (e.g., XantPhos, BrettPhos) Check_Byproduct->Optimize_Ligand Yes Incomplete_Reaction Incomplete Conversion? Check_Byproduct->Incomplete_Reaction No Optimize_Base Screen bases (e.g., NaOtBu, Cs2CO3) Optimize_Ligand->Optimize_Base Check_Catalyst Use modern Pd precatalyst (e.g., G3/G4) Optimize_Base->Check_Catalyst Increase_Time_Temp Increase reaction time or temperature Incomplete_Reaction->Increase_Time_Temp

References

challenges in the characterization of N-Propylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Propylquinoxalin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting associated with the characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the characterization of this compound?

A1: The primary challenges in characterizing this compound often revolve around its purity assessment, structural confirmation, and stability. Key issues include:

  • Synthesis Byproducts: The synthesis of N-alkyl-2-aminoquinoxalines can result in impurities such as unreacted starting materials (e.g., 2-chloroquinoxaline), regioisomers, or over-alkylated products. These impurities can complicate spectral interpretation and affect biological activity data.

  • Spectroscopic Interpretation: While NMR and mass spectrometry are powerful tools, overlapping signals in the aromatic region of the 1H NMR spectrum and ambiguous fragmentation patterns in the mass spectrum can make definitive structural elucidation challenging without careful analysis and potentially 2D NMR techniques.

  • Sample Stability: Aromatic amines can be susceptible to oxidation or degradation, especially when exposed to light, air, or certain solvents over extended periods. This can lead to the appearance of unexpected peaks in chromatograms and spectra.

  • Solubility: Depending on the desired solvent for analysis, this compound may exhibit limited solubility, which can impact the quality of NMR spectra and the choice of mobile phases for HPLC.

Q2: What is the expected 1H NMR spectrum of this compound?

A2: The 1H NMR spectrum of this compound is expected to show distinct signals for the propyl group and the quinoxaline core. The propyl group will typically exhibit a triplet for the terminal methyl (CH3) group, a sextet for the adjacent methylene (CH2) group, and a triplet for the methylene group attached to the amine nitrogen. The aromatic protons on the quinoxaline ring will appear in the downfield region, and their splitting patterns will depend on their positions and coupling with neighboring protons. The amine proton (NH) may appear as a broad singlet and its chemical shift can be concentration and solvent dependent.

Q3: How can I confirm the successful synthesis of this compound over potential side products?

A3: A combination of analytical techniques is recommended for confirmation:

  • Mass Spectrometry (MS): The presence of the correct molecular ion peak in the mass spectrum is a primary indicator of successful synthesis.

  • NMR Spectroscopy: 1H and 13C NMR will confirm the presence of the N-propyl group and the overall structure. The disappearance of the signal corresponding to the leaving group from the starting material (e.g., the proton at the 2-position of 2-chloroquinoxaline) is also a key indicator.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the product and separate it from starting materials and byproducts.

Troubleshooting Guides

NMR Spectroscopy Issues
Problem Possible Cause Troubleshooting Steps
Broad or disappearing NH proton signal The amine proton is exchanging with residual water or other exchangeable protons in the solvent.1. Use a freshly opened, anhydrous deuterated solvent. 2. Perform a D2O exchange experiment: add a drop of D2O to the NMR tube; the NH peak should disappear or significantly decrease in intensity, confirming its identity.
Complex, overlapping signals in the aromatic region (7.0-8.5 ppm) The four protons on the benzene ring of the quinoxaline core are magnetically non-equivalent and couple with each other, leading to complex splitting patterns.1. Increase the magnetic field strength of the NMR spectrometer for better signal dispersion. 2. Perform 2D NMR experiments, such as COSY and HSQC, to elucidate the proton-proton and proton-carbon correlations, respectively.
Unexpected peaks in the spectrum Presence of impurities from the synthesis (e.g., starting materials, regioisomers) or degradation products.1. Compare the spectrum with those of the starting materials. 2. Purify the sample using column chromatography or recrystallization and re-acquire the spectrum. 3. Use HPLC-MS to identify the mass of the impurities.
Mass Spectrometry Issues
Problem Possible Cause Troubleshooting Steps
Molecular ion peak is weak or absent The compound may be unstable under the ionization conditions, leading to extensive fragmentation.1. Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Impact (EI). 2. Optimize the ionization source parameters (e.g., temperature, voltage).
Ambiguous fragmentation pattern The fragmentation of the quinoxaline ring and the propyl chain can lead to multiple fragmentation pathways.1. Perform tandem mass spectrometry (MS/MS) to isolate the molecular ion and observe its specific fragmentation pattern. This can help in elucidating the structure. 2. Compare the observed fragmentation pattern with that of known quinoxaline derivatives or use in-silico fragmentation prediction tools.
Presence of unexpected high molecular weight peaks This could indicate the formation of dimers or adducts with solvent molecules.1. Check for the possibility of dimerization in the sample preparation. 2. Ensure the solvent used for sample preparation is of high purity and is compatible with the ionization method.
HPLC Analysis Issues
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Interaction of the basic amine with acidic silanol groups on the stationary phase. 2. Inappropriate mobile phase pH.1. Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.
Multiple peaks for a supposedly pure sample 1. On-column degradation of the analyte. 2. Presence of isomers. 3. Tautomerism.1. Use a milder mobile phase or decrease the column temperature. 2. Use a different stationary phase or gradient to try and resolve the isomers. 3. Analyze the fractions of the different peaks by MS to identify their nature.
Inconsistent retention times Fluctuations in mobile phase composition, flow rate, or column temperature.1. Ensure the mobile phase is well-mixed and degassed. 2. Check the HPLC pump for consistent flow rate. 3. Use a column oven to maintain a constant temperature.

Data Presentation

Table 1: Predicted 1H NMR Data for this compound
Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (quinoxaline)~8.4s-
Aromatic H7.4 - 8.0m-
NHVariable (e.g., 5.0-6.0)br s-
N-CH2~3.4t~7.0
CH2-CH2-CH3~1.7sextet~7.0
CH3~1.0t~7.0

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Table 2: Predicted 13C NMR Data for this compound
Assignment Chemical Shift (δ, ppm)
C=N (C2)~155
Aromatic C-H125 - 130
Aromatic C-q138 - 142
N-CH2~45
CH2-CH2-CH3~23
CH3~11

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Table 3: Expected Mass Spectrometry Fragmentation
m/z Possible Fragment Notes
187[M+H]+Molecular ion (protonated)
158[M - C2H5]+Loss of an ethyl radical
144[M - C3H7]+Loss of a propyl radical
130[Quinoxaline]+Loss of the propylamine side chain

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method and may require optimization.

  • Reaction Setup: To a solution of 2-chloroquinoxaline (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add n-propylamine (1.2 eq) and a base such as triethylamine (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the structure and purity of the isolated product by NMR, MS, and HPLC.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

    • Start with 95% A and 5% B.

    • Ramp to 5% A and 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like methanol.

Visualizations

experimental_workflow synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (ESI, EI) purification->ms hplc HPLC Analysis (Purity) purification->hplc characterization Full Characterization and Data Analysis nmr->characterization ms->characterization hplc->characterization

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

troubleshooting_logic start Unexpected Results in Characterization check_purity Check Purity (HPLC, TLC) start->check_purity is_pure Is the sample pure? check_purity->is_pure purify Purify Sample (e.g., Chromatography) is_pure->purify No reanalyze Re-analyze Pure Sample is_pure->reanalyze Yes purify->reanalyze analyze_impurities Identify Impurities (MS, NMR) purify->analyze_impurities structural_issue Investigate Structural Isomers/Tautomers (2D NMR) reanalyze->structural_issue stability_issue Assess Sample Stability (Time-course study) reanalyze->stability_issue end Problem Resolved analyze_impurities->end structural_issue->end stability_issue->end

overcoming solubility issues with N-Propylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-Propylquinoxalin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which research areas is it commonly used?

A1: this compound is a derivative of quinoxaline, a heterocyclic compound.[1][2][3] Quinoxaline derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[4][5][6][7] These activities include potential applications as anticancer, antibacterial, and anti-inflammatory agents.[6][8][9] Therefore, this compound is likely to be used in preclinical research and development in these areas.

Q2: I am having difficulty dissolving this compound in aqueous solutions. Is this expected?

A2: While the parent quinoxaline ring is soluble in water, the addition of a nonpolar n-propyl group to the amine at the 2-position can significantly decrease its aqueous solubility.[1][2] Therefore, encountering solubility challenges in purely aqueous media is not unexpected. The overall solubility will be influenced by the physicochemical properties of the entire molecule.

Q3: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?

A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs and research compounds. These methods can be broadly categorized into physical and chemical modifications.[10][11][12] Physical methods include particle size reduction (micronization, nanosuspension), solid dispersions, and complexation (e.g., with cyclodextrins).[10][11][13] Chemical methods involve pH adjustment, salt formation, and the use of co-solvents.[12][13][14]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound in your experiments.

Initial Assessment: Visualizing the Problem

Before proceeding with complex methods, it's crucial to correctly identify the solubility issue. The following workflow can guide your initial assessment.

G A Start: Add this compound to solvent B Agitate/Vortex/Sonicate A->B C Visually inspect the solution B->C D Is the solution clear? C->D E Yes: Compound is soluble under these conditions. Proceed with experiment. D->E Yes F No: Particles, cloudiness, or precipitate observed. D->F No G Proceed to Troubleshooting Steps F->G

Caption: Initial solubility assessment workflow.

Step 1: Co-Solvent Systems

For many research applications, a simple co-solvent system is the most straightforward approach.

Issue: this compound does not dissolve in my aqueous buffer.

Suggested Protocol:

  • Prepare a stock solution: Dissolve the this compound in a water-miscible organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol.

  • Determine the maximum tolerated organic solvent concentration: In a separate experiment, determine the highest concentration of the chosen organic solvent that your experimental system (e.g., cell culture, enzyme assay) can tolerate without adverse effects.

  • Serial dilution: Perform serial dilutions of your stock solution into the aqueous buffer, ensuring the final concentration of the organic solvent remains below the tolerated limit.

  • Observation: Visually inspect for any signs of precipitation upon dilution. If precipitation occurs, a lower final concentration of the compound or a different co-solvent may be necessary.

Table 1: Common Co-Solvents and Their Properties

Co-SolventPolarityCommon Use Notes
DMSOHighWidely used for in vitro assays; can have biological effects at higher concentrations.
DMFHighEffective solvent; use with caution due to potential toxicity.
EthanolMediumGenerally well-tolerated in many biological systems; less effective for highly nonpolar compounds.
Polyethylene Glycol (PEG 300/400)HighLow toxicity; can be used for in vivo formulations.[12]
Step 2: pH Adjustment

The amine group in this compound provides a handle for altering solubility through pH modification. As a weak base, its solubility is expected to increase in acidic conditions due to the formation of a more soluble salt.[15]

Issue: My compound precipitates in a neutral pH buffer.

Suggested Protocol:

  • Determine the pKa: If the pKa of this compound is not known, it can be estimated using computational tools or determined experimentally.

  • Prepare acidic buffers: Prepare a series of buffers with pH values below the estimated pKa of the amine group.

  • Solubility testing: Attempt to dissolve the compound in these acidic buffers. The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to non-ionized forms at a given pH.

  • Final pH adjustment: Once dissolved in an acidic buffer, the pH can be carefully adjusted upwards for the experiment, monitoring closely for any signs of precipitation.

Table 2: pH-Dependent Solubility Prediction

pH relative to pKaPredominant SpeciesExpected Relative Aqueous Solubility
pH < pKaIonized (Protonated Amine)Higher
pH = pKa50% Ionized / 50% Non-ionizedIntermediate
pH > pKaNon-ionized (Free Base)Lower
Step 3: Advanced Formulation Strategies

If co-solvents and pH adjustment are insufficient or not suitable for your experimental system (e.g., for in vivo studies), more advanced formulation techniques may be required.

Issue: I need an aqueous formulation for animal studies, and organic co-solvents are not an option.

Suggested Protocol: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[10]

  • Select a cyclodextrin: Common choices include β-cyclodextrin and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Molar ratio screening: Prepare aqueous solutions of the cyclodextrin at various concentrations. Add a fixed amount of this compound to each and determine the concentration at which the compound fully dissolves. This helps to identify the optimal molar ratio.

  • Complex formation: The complex is typically formed by stirring or sonicating the compound with the cyclodextrin solution. Lyophilization of the resulting solution can yield a stable, water-soluble powder of the complex.

Experimental Workflow for Cyclodextrin Complexation

G A Select Cyclodextrin (e.g., HP-β-CD) B Prepare aqueous solutions of varying cyclodextrin concentrations A->B C Add excess this compound to each solution B->C D Equilibrate (e.g., stir for 24-48h) C->D E Filter to remove undissolved compound D->E F Analyze supernatant for dissolved compound concentration (e.g., by HPLC-UV) E->F G Plot Phase Solubility Diagram (Concentration of Compound vs. Cyclodextrin) F->G H Determine optimal ratio and prepare formulation G->H

Caption: Workflow for developing a cyclodextrin formulation.

Potential Signaling Pathway Involvement

Given that quinoxaline derivatives have been investigated as inhibitors of various kinases involved in cancer cell signaling, a hypothetical signaling pathway that could be modulated by this compound is presented below.[8] This diagram illustrates a generic receptor tyrosine kinase (RTK) pathway, a common target in cancer drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene Ligand Growth Factor Ligand->RTK

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

References

stabilizing N-Propylquinoxalin-2-amine for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for stabilizing N-Propylquinoxalin-2-amine for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. In research, this compound may be used as a scaffold for the synthesis of more complex molecules or screened for its own biological activity.

Q2: What are the main stability concerns when working with this compound?

Like many amine-containing compounds, this compound can be susceptible to degradation. The primary stability concerns include:

  • Oxidation: The amine group can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1]

  • Hydrolysis: Depending on the pH of the solution, the compound may undergo hydrolysis.[2] For quinoline derivatives, solubility and stability are known to be pH-dependent.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the quinoxaline ring system.

Q3: How should I store this compound powder and its solutions?

For optimal stability, adhere to the following storage guidelines:

FormStorage ConditionRationale
Solid Powder Store in a tightly sealed, amber glass vial in a cool, dark, and dry place. A desiccator is recommended to minimize moisture exposure. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).To protect from light, moisture, and atmospheric oxygen, which can cause degradation.
Stock Solutions (in organic solvent, e.g., DMSO) Store in small aliquots in tightly sealed, amber glass vials at -20°C or -80°C. Minimize freeze-thaw cycles.Low temperatures slow down degradation kinetics. Amber vials protect from light. Small aliquots prevent contamination and degradation of the entire stock.
Aqueous Solutions (for experiments) Prepare fresh for each experiment whenever possible. If short-term storage is necessary, store at 2-8°C and protect from light. The optimal pH for stability should be determined empirically, but starting with a neutral to slightly acidic buffer is often a reasonable approach for amine-containing compounds.[2]Aqueous solutions are more prone to hydrolysis and microbial growth. Fresh preparation ensures the use of the compound at its highest purity.

Q4: Are there any known signaling pathways affected by quinoxaline derivatives?

Yes, various quinoxaline derivatives have been shown to modulate key cellular signaling pathways, making them attractive for drug discovery. Two notable pathways are:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some quinoxaline derivatives have been identified as inhibitors of PI3K/Akt/mTOR signaling, suggesting their potential as anticancer agents.[5][6]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis. Certain quinoxaline derivatives have been shown to interfere with this pathway.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results or loss of compound activity. Degradation of this compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, verify its integrity via analytical methods like HPLC or LC-MS before use. Optimize the solution pH and consider the use of antioxidants.[1][2]
Precipitation of the compound in aqueous buffer. Poor solubility at the experimental pH or concentration. The compound may be a weak base.Determine the pKa of this compound to predict its ionization state at different pH values. Adjust the pH of the buffer to enhance solubility; for a basic compound, a slightly acidic pH may improve solubility.[3][4] Alternatively, use a co-solvent (e.g., a small percentage of DMSO or ethanol) if compatible with the experimental system.
Color change of the solution upon storage or during an experiment. Oxidation or photodegradation of the compound.Store solutions protected from light in amber vials or by wrapping the container in aluminum foil. Prepare and handle solutions under subdued lighting. Degas buffers and solvents to remove dissolved oxygen. Consider adding an antioxidant like ascorbic acid or BHT, after verifying its compatibility with your assay.
Unexpected peaks in analytical chromatography (HPLC, LC-MS). Presence of degradation products or impurities.Confirm the purity of the starting material. If degradation is suspected, perform a forced degradation study (e.g., exposure to acid, base, peroxide, heat, and light) to identify potential degradation products and develop an appropriate stability-indicating analytical method.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Amber glass vials with screw caps and PTFE septa

  • Analytical balance

  • Syringes and needles

Procedure:

  • Pre-weighing Preparation: Place the vial of this compound and a separate, empty amber vial for the solution in a desiccator for at least 24 hours to remove any adsorbed moisture.

  • Inert Atmosphere: If available, perform the weighing and dissolution steps in a glove box under an inert atmosphere. If a glove box is not available, create a positive pressure of argon or nitrogen in the vial containing the solid compound before opening.

  • Weighing: Tare the analytical balance with the empty amber vial. Carefully transfer the desired amount of this compound to the tared vial and record the exact weight.

  • Dissolution: Using a dry syringe, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Cap the vial tightly and vortex or sonicate until the compound is completely dissolved.

  • Inert Gas Purge: Gently purge the headspace of the vial with argon or nitrogen for 10-15 seconds to displace any oxygen that may have entered.

  • Storage: Store the stock solution at -20°C or -80°C. For frequent use, create smaller aliquots to minimize freeze-thaw cycles.

Protocol 2: General Chemical Stability Assay

This protocol provides a framework for assessing the chemical stability of this compound under different pH conditions.[8]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Buffer solutions:

    • Acetate buffer (pH 4-6)

    • Phosphate-buffered saline (PBS, pH 7.4)

    • Glycine buffer (pH 8-11)

  • Incubator or water bath set to 37°C

  • HPLC or LC-MS system

  • Methanol

  • 96-well plates (Teflon or polypropylene)

  • Adhesive sealing film

Procedure:

  • Preparation of Test Solutions: From the stock solution, prepare working solutions of this compound at a final concentration of 1-5 µM in each of the buffer solutions. Also, prepare a control solution in DMSO.

  • Incubation: Aliquot the test solutions into a 96-well plate. Take an initial sample (t=0) and immediately quench it as described in step 4. Place the plate in an incubator at 37°C.

  • Time-Point Sampling: Collect aliquots of each solution at specified time intervals (e.g., 0, 60, 120, 180, 240, and 300 minutes).[8]

  • Sample Quenching and Stabilization: To stop the degradation reaction, mix the collected sample aliquot with methanol (e.g., 1 part sample to 2 parts methanol). Store the quenched samples at -25°C until analysis.[8]

  • Analysis: Analyze all samples in a single batch using a validated HPLC or LC-MS method to determine the remaining concentration of this compound at each time point.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH condition. This will provide a stability profile and allow for the calculation of degradation rate constants if desired.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assay cluster_analysis Analysis prep_solid Weigh Solid This compound prep_dissolve Dissolve in Anhydrous DMSO prep_solid->prep_dissolve prep_inert Purge with Inert Gas prep_dissolve->prep_inert prep_store Store at -80°C prep_inert->prep_store stability_buffer Dilute in Buffers (pH 4, 7.4, 9) prep_store->stability_buffer Use Stock Solution stability_incubate Incubate at 37°C stability_buffer->stability_incubate stability_sample Sample at Time Points (0, 1, 2, 4, 8h) stability_incubate->stability_sample stability_quench Quench with Methanol stability_sample->stability_quench analysis_lcms LC-MS Analysis stability_quench->analysis_lcms analysis_data Data Analysis (% Remaining vs. Time) analysis_lcms->analysis_data

Caption: Experimental workflow for preparing and testing the stability of this compound.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoxaline This compound (Potential Inhibitor) Quinoxaline->PI3K

Caption: Potential inhibition of the PI3K/Akt signaling pathway by quinoxaline derivatives.

MAPK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Activates Quinoxaline This compound (Potential Modulator) Quinoxaline->Raf Modulates Quinoxaline->MEK

Caption: Potential modulation of the MAPK/ERK signaling pathway by quinoxaline derivatives.

References

Technical Support Center: Analytical Methods for N-Propylquinoxalin-2-amine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of N-Propylquinoxalin-2-amine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: The most common and reliable techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often preferred for routine analysis due to its robustness, while GC-MS offers higher selectivity and sensitivity, which is particularly useful for complex matrices or trace-level detection.

Q2: What are the critical parameters to consider during HPLC method development for this compound?

A2: Key parameters for HPLC method development include the choice of stationary phase (column), mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength. For this compound, a C18 column is a good starting point. The mobile phase pH is critical to control the ionization of the amine group and minimize peak tailing. A UV detector set at the wavelength of maximum absorbance for this compound will provide the best sensitivity.

Q3: How can I improve the peak shape for this compound in reversed-phase HPLC?

A3: Peak tailing is a common issue for basic compounds like this compound. To improve peak shape, consider the following:

  • Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.5) to ensure the amine is fully protonated and to suppress interactions with residual silanols on the silica-based column.

  • Column Choice: Use a high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds.

  • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block active silanol sites.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.

Q4: What are the expected mass fragmentation patterns for this compound in GC-MS?

A4: In GC-MS with electron ionization (EI), the fragmentation of this compound is expected to involve the loss of the propyl group and fragmentation of the quinoxaline ring. The molecular ion peak [M]+ should be observable. Common fragmentation pathways for N-alkyl amines involve alpha-cleavage, leading to the formation of a stable iminium ion.

Q5: How should I prepare my sample for the analysis of this compound?

A5: Sample preparation depends on the matrix. For pharmaceutical formulations, a simple dissolution in a suitable solvent (e.g., methanol or acetonitrile) followed by filtration may be sufficient. For biological matrices like plasma or urine, a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often necessary to remove interferences.

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups on the column.Lower the mobile phase pH to 2.5-3.5. Use a highly deactivated, end-capped C18 column. Add a competing amine like triethylamine (0.1%) to the mobile phase.
Poor Resolution Inadequate separation from other components.Optimize the mobile phase composition (adjust the ratio of organic solvent to aqueous buffer). Consider a different stationary phase.
Ghost Peaks Contamination in the HPLC system or sample carryover.Flush the system with a strong solvent. Ensure the injection port and needle are clean. Inject a blank solvent to check for carryover.
Baseline Drift Mobile phase not properly equilibrated or detector issue.Allow sufficient time for column equilibration. Ensure the mobile phase is well-mixed and degassed. Check the detector lamp.
Variable Retention Times Fluctuation in mobile phase composition or temperature.Ensure the mobile phase is accurately prepared and degassed. Use a column oven to maintain a constant temperature.
GC-MS Method Troubleshooting
Issue Potential Cause Recommended Solution
No Peak Detected Analyte degradation in the injector or poor ionization.Lower the injector temperature. Check for leaks in the GC-MS system. Ensure the MS source is clean.
Poor Sensitivity Inefficient sample transfer or matrix effects.Optimize the injection volume and split ratio. Use a liner with glass wool to trap non-volatile residues. Employ a more rigorous sample cleanup procedure.
Peak Broadening Suboptimal carrier gas flow rate or column contamination.Optimize the carrier gas flow rate for the specific column dimensions. Bake out the column at a high temperature to remove contaminants.
Non-reproducible Results Inconsistent sample injection or system instability.Use an autosampler for consistent injections. Check for leaks in the system. Ensure the MS is properly tuned.

Experimental Protocols

Representative RP-HPLC Method for this compound

This protocol is a representative method and may require optimization for specific applications.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a gradient elution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: UV at 254 nm

    • Injection Volume: 10 µL

  • Mobile Phase Gradient Program (Representative):

Time (min)% Acetonitrile% Buffer (pH 3.0)
02080
158020
208020
212080
252080
  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the initial mobile phase composition to achieve a final concentration within the linear range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Validation Parameters (Representative Values based on ICH Guidelines[1][2][3][4]):

ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.9980.9995
Range 1 - 50 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Representative GC-MS Method for this compound

This protocol is a representative method and may require optimization.

  • Chromatographic System:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp to 280 °C at 15 °C/min

      • Hold at 280 °C for 5 minutes

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Mode: Selected Ion Monitoring (SIM)

  • Sample Preparation:

    • For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • For solid samples, perform a solvent extraction followed by cleanup using solid-phase extraction (SPE) if necessary.

    • Concentrate the extract and reconstitute in a suitable solvent for injection.

  • Representative Mass Spectrometry Data:

ParameterDescription
Molecular Ion (m/z) [M]+
Key Fragment Ions (m/z) Fragments corresponding to the loss of the propyl group and cleavage of the quinoxaline ring.
Quantification Ion (m/z) A stable and abundant fragment ion unique to this compound.
Qualifier Ions (m/z) Two or three other characteristic fragment ions for confirmation.

Visualizations

experimental_workflow_hplc start Start: Sample Containing This compound sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection (254 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end End: Report Concentration data_analysis->end

Caption: HPLC Experimental Workflow for this compound Analysis.

troubleshooting_peak_tailing start Problem: Peak Tailing in HPLC check_ph Is Mobile Phase pH low (2.5-3.5)? start->check_ph adjust_ph Action: Lower Mobile Phase pH check_ph->adjust_ph No check_column Is the column end-capped and suitable for basic compounds? check_ph->check_column Yes adjust_ph->check_ph change_column Action: Use a high-purity, end-capped or base-deactivated column check_column->change_column No check_additive Is a competing amine (e.g., TEA) used? check_column->check_additive Yes change_column->check_additive add_additive Action: Add 0.1% TEA to the mobile phase check_additive->add_additive No solution Solution: Improved Peak Shape check_additive->solution Yes add_additive->solution

Caption: Troubleshooting Logic for HPLC Peak Tailing.

References

Technical Support Center: Scaling Up the Synthesis of N-Propylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of N-Propylquinoxalin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The most common and scalable method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloroquinoxaline and propylamine. This method is generally high-yielding and utilizes readily available starting materials.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters to control during scale-up include:

  • Temperature: Exothermic reactions can be a concern on a larger scale. Gradual heating and efficient heat transfer are crucial.

  • Agitation: Proper mixing is essential to ensure homogeneity and prevent localized overheating.

  • Reagent Addition: Controlled addition of reagents, especially the amine, can help manage the reaction exotherm.

  • Solvent Volume: Maintaining an appropriate solvent volume is important for solubility and heat management.

Q3: What are the typical solvents and bases used for this reaction?

A3: Common solvents include polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or alcohols like ethanol.[1] A non-nucleophilic base such as triethylamine (TEA) or potassium carbonate (K2CO3) is often used to neutralize the HCl generated during the reaction.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A disappearance of the 2-chloroquinoxaline starting material and the appearance of the this compound product spot/peak will indicate reaction completion.

Q5: What are the common purification methods for this compound?

A5: The product is typically purified by column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed for further purification, especially on a larger scale.

Experimental Protocols

Synthesis of 2-Chloroquinoxaline

The starting material, 2-chloroquinoxaline, can be synthesized from quinoxalin-2-ol.

Procedure: A mixture of quinoxalin-2-ol (1 equivalent) in phosphorus oxychloride (POCl3) (5-10 equivalents) is heated at reflux for 3 hours.[2] The reaction mixture is then cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed with water until the filtrate is neutral, and dried to afford 2-chloroquinoxaline.

Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

Procedure: To a solution of 2-chloroquinoxaline (1 equivalent) in a suitable solvent such as ethanol or DMF is added triethylamine (1.5-2 equivalents) followed by propylamine (1.2-1.5 equivalents).[1][2] The reaction mixture is heated to reflux (typically 80-120 °C) for 3-6 hours.[2] After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Data Presentation

ParameterSynthesis of 2-ChloroquinoxalineSynthesis of this compound
Starting Material Quinoxalin-2-ol2-Chloroquinoxaline, Propylamine
Reagents Phosphorus oxychloride (POCl3)Triethylamine
Solvent None (excess POCl3)Ethanol or DMF
Reaction Temperature Reflux (approx. 105 °C)Reflux (80-120 °C)
Reaction Time 3 hours3-6 hours
Typical Yield >90%85-95%
Purification Method Filtration and washingColumn Chromatography/Recrystallization

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive 2-chloroquinoxaline starting material.2. Insufficient reaction temperature or time.3. Base is not effective or has degraded.1. Check the purity of 2-chloroquinoxaline by melting point or NMR.2. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC/HPLC.3. Use a fresh bottle of triethylamine or a different base like K2CO3.
Incomplete Reaction 1. Insufficient equivalents of propylamine or base.2. Reaction has not reached equilibrium.1. Increase the equivalents of propylamine and/or base.2. Extend the reaction time at the optimal temperature.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition.2. Reaction with solvent (e.g., aminolysis of DMF).3. Presence of water leading to hydrolysis of 2-chloroquinoxaline to quinoxalin-2-ol.1. Lower the reaction temperature and monitor the reaction closely.2. If using DMF at high temperatures, consider switching to a more inert solvent like dioxane or toluene.3. Ensure all reagents and glassware are dry. Use anhydrous solvents.
Difficult Purification 1. Product co-elutes with starting material or byproducts.2. Product is an oil and difficult to crystallize.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.2. If the product is an oil, try to form a salt (e.g., hydrochloride salt) which is often crystalline and easier to handle. The free base can be regenerated later.
Poor Yield on Scale-Up 1. Inefficient heat transfer leading to side reactions.2. Poor mixing resulting in localized concentration gradients.1. Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor for better temperature control. Consider a controlled rate of addition for the exothermic part of the reaction.2. Use an appropriate overhead stirrer to ensure efficient mixing. The type of impeller might need to be optimized for the viscosity of the reaction mixture.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Final Product SM1 Quinoxalin-2-ol Step1 Chlorination with POCl3 SM1->Step1 SM2 Propylamine Step2 Nucleophilic Aromatic Substitution SM2->Step2 IM1 2-Chloroquinoxaline Step1->IM1 P1 This compound Step2->P1 IM1->Step2

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction? Check_SM Check Purity of Starting Materials Start->Check_SM Check_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Start->Check_Conditions Check_SM->Start Impure Check_SM->Check_Conditions Pure Check_Byproducts Analyze for Byproducts (TLC/HPLC/MS) Check_Conditions->Check_Byproducts Hydrolysis Hydrolysis to Quinoxalin-2-ol? Check_Byproducts->Hydrolysis Yes Decomposition Decomposition Products? Check_Byproducts->Decomposition Yes Purification Optimize Purification Check_Byproducts->Purification No Hydrolysis->Check_Conditions Use anhydrous conditions Decomposition->Check_Conditions Lower temperature Success Successful Synthesis Purification->Success

Caption: Troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

N-Propylquinoxalin-2-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of N-Propylquinoxalin-2-amine in the Landscape of Quinoxaline Derivatives

For researchers and drug development professionals navigating the vast chemical space of quinoxaline derivatives, understanding the nuanced differences in their biological activities is paramount. This guide provides a comparative analysis of this compound against other quinoxaline derivatives, supported by available experimental data and detailed methodologies. While specific quantitative data for this compound is limited in publicly accessible literature, this guide leverages data from structurally similar N-alkyl-quinoxalin-2-amines to provide a valuable comparative context for its potential anticancer, antimicrobial, and anticonvulsant properties.

Comparative Biological Activity

Quinoxaline derivatives have garnered significant attention for their broad spectrum of pharmacological activities. The introduction of various substituents onto the quinoxaline scaffold allows for the fine-tuning of their biological effects. This section compares the performance of N-alkyl-quinoxalin-2-amines and other relevant derivatives across key therapeutic areas.

Anticancer Activity

Quinoxaline derivatives have shown considerable promise as anticancer agents, often by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The PI3K/Akt/mTOR signaling cascade is a crucial regulator of cell growth, and its dysregulation is a hallmark of many cancers.[1][2][3][4][5]

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-propyl-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamideHCT-116 (Colon)28.85 ± 3.26[6]
Compound 7j (a 2-oxo-3-phenylquinoxaline derivative)HCT-116 (Colon)26.75 ± 3.50[6]
Compound 4b (a 3-phenylquinoxaline-2(1H)-thione derivative)Breast CancerSignificant inhibition at < 10⁻⁸ M[7]
Compound 4c (a 3-phenylquinoxaline-2(1H)-thione derivative)Leukemia1.8 - 3.8[7]

Note: The data presented is for structurally related but more complex derivatives than this compound. This data is intended to provide a general understanding of the anticancer potential of the quinoxaline scaffold.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Quinoxaline [label="Quinoxaline\nDerivatives", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PI3K [style=dashed]; PIP3 -> Akt [label="Activation"]; Akt -> mTOR [label="Activation"]; mTOR -> Proliferation; Quinoxaline -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; } . Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoxaline Derivatives.

Antimicrobial Activity

The quinoxaline scaffold is a common feature in various antimicrobial agents. N-alkyl substitution at the 2-amino position has been explored to modulate the antibacterial and antifungal properties of these compounds.

A study on C-2 amine-substituted quinoxaline analogues demonstrated that derivatives with longer alkyl chains or specific aromatic substitutions exhibit good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] For example, compound 5p in the study, which has a more complex substitution, showed a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against S. aureus.[8]

Table 2: Antimicrobial Activity of Selected N-Substituted Quinoxaline-2-amine Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 5m-5p (C-2 amine-substituted analogues)S. aureus4 - 16[8]
Compound 5m-5p (C-2 amine-substituted analogues)B. subtilis8 - 32[8]
Compound 5m-5p (C-2 amine-substituted analogues)MRSA8 - 32[8]
Compound 5m-5p (C-2 amine-substituted analogues)E. coli4 - 32[8]
Quinoxaline Sulfonamide 67 S. aureus>50 (ZOI = 14mm)[9]
Quinoxaline Sulfonamide 67 E. coli>50 (ZOI = 16mm)[9]

Note: ZOI = Zone of Inhibition. The data for sulfonamide derivatives is from a different study and is presented for broader context.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Prepare Bacterial\nCulture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute [label="Serial Dilution of\nQuinoxaline Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; inoculate [label="Inoculate Microplate\nwith Bacteria and\nTest Compounds", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate at 37°C\nfor 24h", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read [label="Determine MIC\n(Lowest concentration\nwith no visible growth)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep; prep -> inoculate; dilute -> inoculate; inoculate -> incubate; incubate -> read; read -> end; } . Caption: Experimental Workflow for MIC Determination.

Anticonvulsant Activity

Quinoxaline derivatives have been investigated for their anticonvulsant effects, with some demonstrating potent activity in preclinical models. The mechanism of action is often attributed to the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[10][11][12]

While specific ED50 values for this compound are not available, studies on other quinoxaline derivatives highlight their potential in seizure control. For example, certain synthetic quinoxalines have shown promising activities in the pentylenetetrazol (PTZ)-induced seizure model, with ED50 values in the range of 23-38 mg/kg.[13]

Table 3: Anticonvulsant Activity of Selected Quinoxaline Derivatives

Compound/DerivativeSeizure ModelED50 (mg/kg)Reference
Compound 28 PTZ-induced23.02[13]
Compound 33 PTZ-induced23.86[13]
Compound 32 PTZ-induced29.16[13]
Compound 24 PTZ-induced37.50[13]

// Nodes GABA [label="GABA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GABA_A [label="GABA-A Receptor\n(Chloride Channel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloride [label="Cl- Influx", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hyperpolarization [label="Neuronal\nHyperpolarization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition of\nNeuronal Firing\n(Anticonvulsant Effect)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Quinoxaline [label="Quinoxaline\nDerivatives", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GABA -> GABA_A [label="Binds to"]; GABA_A -> Chloride; Chloride -> Hyperpolarization; Hyperpolarization -> Inhibition; Quinoxaline -> GABA_A [label="Positive Allosteric\nModulation", color="#34A853", fontcolor="#34A853"]; } . Caption: GABA-A Receptor Signaling and Modulation by Quinoxaline Derivatives.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other derivatives) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[14][15][16][17][18]

Protocol:

  • Animal Preparation: Use adult male mice (e.g., Swiss albino, 20-25 g).

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Induction of Seizures: At the time of peak effect of the drug (e.g., 30 or 60 minutes post-administration), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • ED50 Determination: The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Conclusion

This compound belongs to a class of compounds with demonstrated potential across various therapeutic areas, including oncology, infectious diseases, and neurology. While direct experimental data for this specific molecule is scarce, the available information on structurally related N-alkyl-quinoxalin-2-amines and other quinoxaline derivatives provides a strong rationale for its further investigation. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers, facilitating informed decision-making in the design and execution of future studies on this compound and its analogues. The continued exploration of this chemical space holds promise for the discovery of novel and effective therapeutic agents.

References

N-Propylquinoxalin-2-amine: Unraveling the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the mechanism of action, validated targets, and associated signaling pathways for N-Propylquinoxalin-2-amine did not yield specific results. The scientific literature readily available through broad searches does not contain detailed experimental validation or comparative studies for this particular compound.

While information on the broader quinoxaline chemical family exists, with various derivatives being investigated for a range of biological activities, data pinpointing the specific molecular interactions and downstream effects of the N-propyl substituted 2-aminoquinoxaline is currently unavailable in the public domain.

Quinoxaline derivatives have been explored for their potential as:

  • Kinase Inhibitors: Certain quinoxaline-containing compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling. For instance, related structures like quinolinylpurines have been identified as PI3Kδ inhibitors.

  • Receptor Antagonists: The quinoxaline scaffold has been used in the design of antagonists for various receptors, playing a role in modulating cellular responses to external stimuli.

  • Antimicrobial and Anticancer Agents: The diverse chemical space of quinoxalines has led to the synthesis of compounds with potential therapeutic applications in infectious diseases and oncology.

Without specific studies on this compound, it is not possible to provide a detailed comparison guide with experimental data, protocols, and pathway visualizations as requested. Further research and publication in peer-reviewed journals are necessary to elucidate the mechanism of action of this specific chemical entity.

For researchers, scientists, and drug development professionals interested in this molecule, the next steps would involve:

  • De novo Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, or computational target prediction to identify potential protein binding partners.

  • In vitro Validation: Conducting biochemical and cellular assays to confirm the interaction with identified targets and assess the functional consequences.

  • Pathway Analysis: Utilizing transcriptomic, proteomic, and phosphoproteomic approaches to map the signaling pathways modulated by this compound.

  • Comparative Studies: Benchmarking the activity and selectivity of this compound against known modulators of the identified target or pathway.

As new research emerges, a comprehensive guide detailing the validated mechanism of action for this compound can be developed. At present, the foundational data required for such a comparison is not available.

The Structure-Activity Relationship of N-Propylquinoxalin-2-amine Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of N-Propylquinoxalin-2-amine analogs reveals critical insights into their structure-activity relationship (SAR), particularly concerning their potential as kinase inhibitors and antiproliferative agents. This guide provides a comparative analysis of these analogs, supported by experimental data, to inform researchers and drug development professionals in their pursuit of novel therapeutics.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Analogs of this compound are of particular interest due to their potential to modulate key signaling pathways involved in cell growth and proliferation. Understanding how structural modifications, especially at the N-alkyl position, impact their biological activity is crucial for the rational design of more potent and selective drug candidates.

Comparative Analysis of N-Alkyl Chain Length

One study on a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides demonstrated that the N-propyl analog exhibited notable antiproliferative activity against various cancer cell lines.[1] This suggests that the propyl group can confer potent biological activity. Furthermore, research on imidazo[1,5-a]quinoxaline derivatives has indicated that increasing the alkyl chain length can enhance activity up to a certain point, after which it may diminish. This highlights the importance of an optimal alkyl chain length for effective interaction with the biological target.

To provide a clear comparison, the following table summarizes hypothetical activity data based on general SAR principles observed in related compound series. It is important to note that this data is illustrative and serves to highlight the expected trends in activity with varying N-alkyl chain lengths.

CompoundN-Alkyl GroupTarget Kinase (Hypothetical)IC50 (nM) (Illustrative)Antiproliferative Activity (GI50, µM) (Illustrative)
Analog 1 MethylKinase X15015.2
Analog 2 EthylKinase X858.7
This compound Analog Propyl Kinase X 50 5.1
Analog 4 ButylKinase X12012.5

This illustrative data suggests that the N-propyl group may represent an optimal balance of lipophilicity and steric bulk for binding to the target kinase, leading to enhanced inhibitory and antiproliferative activity compared to shorter or longer alkyl chains.

Experimental Protocols

To ensure the reproducibility of the findings that would underpin a direct SAR study, detailed experimental protocols for key assays are provided below.

Synthesis of this compound

A general method for the synthesis of N-alkylated 2-aminoquinoxalines involves the nucleophilic substitution of a leaving group at the 2-position of the quinoxaline ring with the desired alkylamine.

General Procedure:

  • To a solution of 2-chloroquinoxaline in a suitable solvent (e.g., ethanol, DMF), add an excess of propylamine.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired this compound.[3]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against a target kinase can be determined using a variety of in vitro kinase assay formats.

Example Protocol (Generic):

  • A reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer is prepared.

  • The this compound analog, dissolved in DMSO, is added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive labeling (e.g., with ³²P-ATP) followed by autoradiography, or non-radioactive methods like fluorescence-based assays (e.g., HTRF) or luminescence-based assays (e.g., ADP-Glo™).[4][5][6][7]

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative effects of the this compound analogs on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 72 hours).

  • Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8][9][10]

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The GI50 (concentration that inhibits cell growth by 50%) is determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

This compound analogs often exert their antiproliferative effects by inhibiting protein kinases that are crucial components of oncogenic signaling pathways. A common target for such inhibitors is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which, when aberrantly activated, promotes tumor cell proliferation, survival, and metastasis.

The following diagram illustrates a simplified workflow for the synthesis and evaluation of this compound analogs targeting a hypothetical kinase in the STAT3 pathway.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_pathway Hypothetical Signaling Pathway start 2-Chloroquinoxaline product This compound Analog start->product Nucleophilic Substitution reagent Propylamine reagent->product kinase_assay In Vitro Kinase Assay product->kinase_assay cell_assay Antiproliferative Assay (MTT) product->cell_assay Inhibitor This compound Analog GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Inhibitor->JAK Inhibition

Caption: Workflow for Synthesis and Evaluation of this compound Analogs.

References

Unraveling the Cross-Reactivity Profile of N-Propylquinoxalin-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The core of this analysis lies in the structure-activity relationship (SAR) studies of 2-aminoquinoxaline derivatives. Research has demonstrated that modifications at the N-position of the 2-amino group significantly influence the biological activity and selectivity of these compounds. The N-propyl substituent, being a small, lipophilic alkyl chain, can modulate the compound's interaction with the binding pockets of various enzymes and receptors.

Potential Target Families for N-Propylquinoxalin-2-amine

Based on the broader landscape of quinoxaline pharmacology, this compound could potentially interact with several key protein families:

  • Protein Kinases: Quinoxaline derivatives have been extensively studied as kinase inhibitors. Depending on the specific substitutions on the quinoxaline ring, they have shown activity against targets such as Glycogen Synthase Kinase 3β (GSK3β), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), CDC-like kinase 1 (CLK1), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The N-propyl group could influence the compound's fit within the ATP-binding pocket of these kinases.

  • DNA Topoisomerases and Histone Deacetylases (HDACs): Several quinoxaline-based compounds have demonstrated anticancer activity through the inhibition of DNA topoisomerase II or HDACs. The planar quinoxaline ring can intercalate into DNA or interact with the active site of these enzymes, and the N-propyl group may contribute to these interactions.

  • Other Potential Targets: The versatility of the quinoxaline scaffold has led to its investigation in various other contexts, including as antimicrobial agents and as inhibitors of enzymes like α-amylase and α-glucosidase.

Comparative Data on Related 2-Aminoquinoxaline Derivatives

To contextualize the potential cross-reactivity of this compound, it is useful to examine data from studies that have synthesized and screened libraries of N-substituted 2-aminoquinoxalines. While direct quantitative data for the N-propyl analog is scarce, these studies provide a framework for understanding how changes in the N-alkyl substituent impact biological activity.

Derivative ClassInvestigated TargetsGeneral SAR Observations
N-Alkyl-2-aminoquinoxalinesAnticancer (various cell lines)The nature and size of the N-alkyl group can significantly affect potency and selectivity.
2-Aminoquinoxaline AmidesAntitubercularModifications at the 2-amino position influence antimycobacterial activity.
N-Aryl-2-aminoquinoxalinesKinase InhibitionAryl substituents can confer selectivity for specific kinase subfamilies.

It is important to note that the absence of publicly available, high-throughput screening data for this compound makes a definitive cross-reactivity profile challenging to construct. The data presented here is based on inferences from related compounds and highlights potential areas of biological activity.

Experimental Methodologies for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, a systematic experimental approach would be required. The following are standard methodologies employed in the pharmaceutical industry for this purpose:

  • Broad Panel Kinase Screening: The compound would be tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant protein kinases (typically >400) to identify initial hits.

  • Dose-Response Assays: For any kinases where significant inhibition is observed, full dose-response curves would be generated to determine the IC50 (half-maximal inhibitory concentration) value, providing a quantitative measure of potency.

  • Receptor Binding Assays: To assess off-target effects on other protein families, the compound would be screened against a panel of common receptors, ion channels, and transporters.

  • Cell-Based Assays: Functional cellular assays are used to confirm the activity of the compound in a more physiologically relevant context and to assess its functional selectivity.

The workflow for such a cross-reactivity study is illustrated in the diagram below.

experimental_workflow Experimental Workflow for Cross-Reactivity Profiling cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Functional Analysis cluster_3 Profile Generation Compound This compound KinasePanel Broad Kinase Panel (>400 kinases) Compound->KinasePanel ReceptorPanel Receptor/Ion Channel Panel Compound->ReceptorPanel DoseResponse IC50 Determination KinasePanel->DoseResponse ReceptorPanel->DoseResponse CellAssay Cell-Based Functional Assays DoseResponse->CellAssay SelectivityProfile Selectivity & Cross-Reactivity Profile CellAssay->SelectivityProfile

A Comparative Guide to the Synthesis of N-Propylquinoxalin-2-amine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive comparative analysis of synthesis methods for N-Propylquinoxalin-2-amine has been compiled to aid researchers, scientists, and professionals in drug development. This guide provides a detailed examination of two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-Catalyzed Buchwald-Hartwig Amination, offering insights into their respective methodologies, efficiencies, and reaction conditions.

This compound is a key structural motif in medicinal chemistry, and the selection of an optimal synthetic pathway is crucial for efficient drug discovery and development pipelines. This guide aims to provide the necessary data to make informed decisions when synthesizing this and related compounds.

Comparative Analysis of Synthesis Methods

The synthesis of this compound from the common precursor 2-chloroquinoxaline can be effectively achieved through two distinct and well-established chemical transformations. The choice between these methods will largely depend on the desired reaction time, available equipment, and tolerance for catalyst systems.

MethodReagentsReaction ConditionsYieldPurity
Method A: Nucleophilic Aromatic Substitution (SNAr) 2-chloroquinoxaline, n-propylamine, pyridineMicrowave irradiation, 160 °C, 5-20 minutes~65-75% (estimated)High
Method B: Buchwald-Hartwig Amination 2-chloroquinoxaline, n-propylamine, Pd2(dba)3, Xantphos, NaOt-BuToluene, 110 °C, 12-24 hours~80-90% (estimated for similar substrates)High

Method A: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a direct and often metal-free approach to the synthesis of this compound. The electron-deficient nature of the quinoxaline ring system facilitates the displacement of the chloro group by an amine nucleophile. The reaction can be performed under conventional heating, though this often requires prolonged reaction times.[1] A significantly more efficient approach utilizes microwave irradiation, which dramatically reduces the reaction time from days to minutes.[1]

Experimental Protocol (Microwave-Assisted)

In a microwave reactor vessel, 2-chloroquinoxaline (1.0 mmol), n-propylamine (1.2 mmol), and pyridine (1.5 mmol) are combined in a suitable solvent such as ethanol or DMF (3-5 mL). The vessel is sealed and subjected to microwave irradiation at 160 °C for a period of 5 to 20 minutes. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

SNAr_Reaction 2-Chloroquinoxaline 2-Chloroquinoxaline This compound This compound 2-Chloroquinoxaline->this compound n-Propylamine, Pyridine, Microwave, 160°C n-Propylamine n-Propylamine Buchwald_Hartwig_Reaction 2-Chloroquinoxaline 2-Chloroquinoxaline Catalytic_Cycle Pd(0) Catalytic Cycle 2-Chloroquinoxaline->Catalytic_Cycle n-Propylamine n-Propylamine n-Propylamine->Catalytic_Cycle Pd2(dba)3, Xantphos, NaOtBu, Toluene, 110°C This compound This compound Catalytic_Cycle->this compound

References

Benchmarking N-Propylquinoxalin-2-amine Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory performance of a representative N-Propylquinoxalin-2-amine derivative against a well-established inhibitor in the context of anticancer activity. The data presented is based on a closely related compound, 3-(3-Benzyloxyquinoxalin-2-yl)-N-propyl-propanamide, and serves as a benchmark for the potential efficacy of this compound.

Performance Comparison of Antiproliferative Agents

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a key quinoxaline derivative and the standard chemotherapeutic agent, Doxorubicin, against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundMCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
Quinoxaline Derivative6.93 ± 0.4[1][2]9.46 ± 0.7[1][2]12.17 ± 0.9[1][2]10.88 ± 0.8[1][2]
Doxorubicin4.17 ± 0.2[1][2]8.87 ± 0.6[1][2]Not Reported5.23 ± 0.3[1][2]

Experimental Protocols

MTT Assay for Antiproliferative Activity

The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, PC-3, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivative and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and then serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells. Control wells receive medium with the same concentration of DMSO used for the highest drug concentration.

  • Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the context of this research, the following diagrams illustrate a key signaling pathway involved in cancer cell death and a typical workflow for screening potential anticancer compounds.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Death-Inducing Signaling Complex Death Receptor->DISC Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activation Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Stress Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Apoptosis signaling pathways.

Experimental_Workflow Start Start Cell_Culture 1. Cell Line Culture (e.g., MCF-7, HeLa) Start->Cell_Culture Seeding 2. Seed Cells in 96-Well Plates Cell_Culture->Seeding Treatment 3. Add Test Compounds (this compound derivative, Doxorubicin) Seeding->Treatment Incubation 4. Incubate for 48-72h Treatment->Incubation MTT_Assay 5. Perform MTT Assay Incubation->MTT_Assay Data_Acquisition 6. Measure Absorbance (570 nm) MTT_Assay->Data_Acquisition Analysis 7. Calculate IC50 Values Data_Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for IC50 determination.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Propylquinoxalin-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-Propylquinoxalin-2-amine, a compound for which specific disposal protocols may not be readily available. The following procedures are based on established guidelines for the disposal of amine-containing compounds and general hazardous chemical waste.

It is critical to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance before proceeding with any disposal.

Immediate Safety and Handling Protocols

Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your supervisor and EHS department. If a spill occurs, it should be contained using absorbent pads and neutralized if appropriate.[1] All materials used for spill cleanup must be collected and disposed of as hazardous waste.[2] In case of skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][4]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5]

  • Segregation: Keep this compound waste separate from other chemical waste streams.[2][6] In particular, it must be segregated from acids, oxidizers, and other incompatible materials to prevent hazardous reactions.[1][7]

  • Containerization:

    • Use a dedicated, compatible waste container. The original container, if in good condition, is often a suitable choice.[2][6]

    • The container must be made of a material that will not react with the amine.

    • Ensure the container has a tightly fitting cap to prevent the release of fumes.[1][6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[2]

    • The label must also include the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[1]

    • The storage area should be away from direct sunlight, heat sources, and incompatible chemicals.[1]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[7]

    • To decontaminate, triple-rinse the container with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[6][7]

  • Arranging for Pickup:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste.[1]

    • Maintain a record of the waste disposal, including the date, quantity, and method of disposal, as required by regulations.[1]

Safety and Hazard Data Summary for Amines

While a specific Safety Data Sheet (SDS) for this compound was not found, the following table summarizes the general hazards and safety information for amine compounds, which should be considered when handling this chemical.

Hazard CategoryDescriptionPrecautionary Measures
Flammability Many amines are flammable or combustible liquids.[4][8]Keep away from heat, sparks, open flames, and other ignition sources.[3][4][8] Use explosion-proof equipment.[3]
Toxicity Amines can be harmful if swallowed, inhaled, or in contact with skin.[8] May cause respiratory irritation.Avoid breathing vapors or dust. Wear appropriate PPE to prevent skin and eye contact.[1] Use in a well-ventilated area.
Corrosivity Many amines are corrosive and can cause severe skin burns and eye damage.[8]Wear chemical-resistant gloves, a lab coat, and eye/face protection.[8]
Reactivity Amines are incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][3]Segregate from incompatible materials.[2][6][7]
Environmental Hazard Some amines are harmful to aquatic life with long-lasting effects.[8]Do not release into the environment.[1][8] Ensure proper disposal through a licensed waste handler.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Container? start->empty_container segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) ppe->segregate container Place in a Labeled, Compatible, and Sealed Waste Container segregate->container labeling Label as 'Hazardous Waste' with Chemical Name container->labeling storage Store in a Designated Hazardous Waste Area labeling->storage disposal_contact Contact EHS or Licensed Hazardous Waste Disposal Company storage->disposal_contact end End: Proper Disposal disposal_contact->end empty_container->ppe No triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as per EHS Guidelines triple_rinse->dispose_container collect_rinsate->container

Disposal Workflow for this compound

References

Safeguarding Your Research: A Guide to Handling N-Propylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of N-Propylquinoxalin-2-amine based on available data for structurally similar compounds, namely Quinoxaline and n-Propylamine. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, these recommendations should be considered as a baseline and supplemented by a thorough risk assessment by qualified personnel before commencing any work.

Researchers and drug development professionals require immediate and reliable safety information to ensure a secure laboratory environment. This guide offers essential logistical and safety protocols for the handling and disposal of this compound, empowering you to proceed with your research confidently and safely.

Personal Protective Equipment (PPE): A Data-Driven Approach

Due to the absence of a specific SDS for this compound, the following PPE recommendations are derived from the hazard profiles of Quinoxaline and n-Propylamine. Quinoxaline is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] n-Propylamine is a highly flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][3]

PPE CategorySpecificationRationale & Source Compounds
Eye and Face Protection Chemical splash goggles and face shield.To protect against potential splashes and vapors that can cause severe eye irritation and burns. (Quinoxaline, n-Propylamine)[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.To prevent skin contact, which can cause irritation and burns. (Quinoxaline, n-Propylamine)[1][4][5]
Body Protection Laboratory coat, and in cases of potential significant exposure, a chemical-resistant apron or suit.To protect against skin contact and contamination of personal clothing. (Quinoxaline, n-Propylamine)[1][2]
Respiratory Protection Use in a well-ventilated area. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended.To prevent inhalation of potentially harmful vapors that may cause respiratory tract irritation. (Quinoxaline, n-Propylamine)[1][4]

Experimental Protocol: Step-by-Step Handling and Disposal Plan

This protocol outlines a systematic approach to handling this compound, from initial preparation to final disposal, minimizing the risk of exposure and ensuring a safe workflow.

Preparation and Engineering Controls:
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]

  • Gather Materials: Before starting, ensure all necessary PPE, spill containment materials (such as absorbent pads), and waste containers are within reach.

Handling Procedure:
  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Weighing and Transferring:

    • Handle as a solid if in powder form, avoiding dust generation.[1]

    • If a solution, transfer liquids carefully to avoid splashes.

    • Use spark-proof tools and equipment, especially if the compound is determined to be flammable.[4]

  • Reaction Setup:

    • Conduct all reactions within the chemical fume hood.

    • Ensure all glassware is properly secured.

  • Post-Reaction:

    • Quench the reaction carefully if necessary.

    • Wash all contaminated glassware thoroughly.

Spill Management:
  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

Waste Disposal:
  • Containerization: All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

Visualizing the Workflow: Handling and Disposal

The following diagram illustrates the logical flow of the handling and disposal plan for this compound.

G start Start prep 1. Preparation & Engineering Controls - Work in Fume Hood - Eyewash/Shower Accessible - Gather Materials start->prep handling 2. Handling Procedure - Don PPE - Weigh & Transfer Carefully - Conduct Reaction in Hood prep->handling spill 3. Spill Management handling->spill disposal 4. Waste Disposal - Collect in Labeled Container - Store in Designated Area - Dispose via EHS handling->disposal No Spills minor_spill Minor Spill: - Absorb & Collect - Clean Area spill->minor_spill Is spill minor? major_spill Major Spill: - Evacuate - Call Emergency Response spill->major_spill Is spill major? minor_spill->disposal end End major_spill->end disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.